3-Pentanoyl-5,5-diphenylhydantoin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22506-76-9 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-pentanoyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O3/c1-2-3-14-17(23)22-18(24)20(21-19(22)25,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,21,25) |
InChI Key |
DYVNLCJHGUOASO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS No. |
22506-76-9 |
Synonyms |
3-pentanoyl-5,5-diphenylhydantoin VADPH valeroyl DPH valeroyl phenytoin |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Pentanoyl-5,5-diphenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of a proposed methodology for the synthesis and characterization of 3-Pentanoyl-5,5-diphenylhydantoin. This compound is an N-acyl derivative of 5,5-diphenylhydantoin, commonly known as Phenytoin, a widely used anticonvulsant drug. The acylation at the N-3 position of the hydantoin ring is a strategic modification aimed at potentially altering the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which could influence its pharmacokinetic and pharmacodynamic profile.
The protocols and data presented herein are based on established chemical principles for the N-acylation of hydantoins and spectroscopic data from analogous structures.[1][2][3] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel hydantoin derivatives for drug discovery and development.
Overall Experimental Workflow
The synthesis and characterization of this compound follow a logical progression from synthesis and purification to comprehensive structural analysis using various spectroscopic techniques. The general workflow is outlined below.
Caption: General workflow for the synthesis and characterization of the target compound.
Synthesis Protocol
The proposed synthesis involves the N-acylation of the 5,5-diphenylhydantoin (Phenytoin) core at the N-3 position using pentanoyl chloride. This reaction is analogous to the synthesis of other N-acyl hydantoin derivatives.[2]
Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom at position 3 of the hydantoin ring attacks the electrophilic carbonyl carbon of pentanoyl chloride.
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Methodology
This protocol is adapted from general procedures for the N-acylation of amides and related heterocycles.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5,5-diphenylhydantoin (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition : Add a non-nucleophilic base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.
-
Acylation : Slowly add pentanoyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at room temperature or cool with an ice bath to control any exotherm.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up :
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Physicochemical and Spectroscopic Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected results from standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₂₀H₂₀N₂O₃ |
| Molecular Weight | 348.39 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally (TBD) |
| Solubility | Soluble in DMSO, DCM; sparingly soluble in ethanol |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data based on the analysis of the parent compound, 5,5-diphenylhydantoin, and its 3-acetyl derivative.[4][5]
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3060 | C-H Stretch | Aromatic |
| ~2960, ~2870 | C-H Stretch | Aliphatic (Pentanoyl) |
| ~1790 | C=O Stretch (Asymmetric) | Imide (Hydantoin C-2) |
| ~1725 | C=O Stretch (Symmetric) | Imide (Hydantoin C-4) |
| ~1690 | C=O Stretch | Ketone (Pentanoyl) |
| ~1600, ~1495 | C=C Stretch | Aromatic Ring |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.60 | Singlet | 1H | N-H (Position 1) |
| ~7.40 - 7.55 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~2.80 | Triplet | 2H | -CO-CH₂- (Pentanoyl α-CH₂) |
| ~1.60 | Sextet | 2H | -CH₂-CH₂- (Pentanoyl β-CH₂) |
| ~1.30 | Sextet | 2H | -CH₂-CH₃ (Pentanoyl γ-CH₂) |
| ~0.85 | Triplet | 3H | -CH₃ (Pentanoyl δ-CH₃) |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | Pentanoyl C=O |
| ~172.0 | Hydantoin C=O (C-4) |
| ~155.0 | Hydantoin C=O (C-2) |
| ~139.5 | Aromatic Quaternary C |
| ~128.8 | Aromatic CH |
| ~128.3 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~70.5 | Hydantoin Quaternary C (C-5) |
| ~35.0 | Pentanoyl α-CH₂ |
| ~27.0 | Pentanoyl β-CH₂ |
| ~21.5 | Pentanoyl γ-CH₂ |
| ~13.8 | Pentanoyl δ-CH₃ |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| ~348.15 | [M]⁺, Molecular Ion |
| ~251 | [M - C₅H₇O]⁺, Loss of pentanoyl group |
| ~208 | Fragmentation of diphenylhydantoin core |
| ~85 | [C₅H₉O]⁺, Pentanoyl cation |
References
- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 5,5-Diphenylhydantoin, 3-acetyl- | C17H14N2O3 | CID 2802788 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 3-Pentanoyl-5,5-diphenylhydantoin
Introduction
Hydantoin (imidazolidine-2,4-dione) and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects.[1][2] The most prominent member of this family is 5,5-diphenylhydantoin, widely known as Phenytoin, a frontline antiepileptic drug for over 70 years.[3] The hydantoin scaffold possesses two nitrogen atoms, N1 and N3, which can be substituted to modulate the compound's physicochemical and pharmacological properties.
This technical guide focuses on the chemical properties of a specific, lesser-studied derivative: 3-Pentanoyl-5,5-diphenylhydantoin. By examining the stable and well-documented 5,5-diphenylhydantoin core and the N-acylated analog 3-acetyl-5,5-diphenylhydantoin, we can project the expected chemical behavior, spectroscopic characteristics, and synthetic pathways for the target molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of novel hydantoin derivatives.
Chemical and Physical Properties
The introduction of a pentanoyl group at the N3 position of the hydantoin ring is expected to alter the physicochemical properties of the parent molecule, primarily by increasing its lipophilicity and molecular weight. The data for the parent compound, 5,5-diphenylhydantoin, and its 3-acetyl analog are presented below for comparison.
Table 1: Physical and Chemical Properties of 5,5-Diphenylhydantoin (Phenytoin)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |
| Molecular Weight | 252.27 g/mol | [4] |
| Melting Point | 293-295 °C (decomposes) | [5] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in DMSO and aqueous base | [5] |
| pKa | 8.31 | [7] |
Table 2: Computed and Experimental Properties of 3-Acetyl-5,5-diphenylhydantoin
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₄N₂O₃ | [8][9] |
| Molecular Weight | 294.30 g/mol | [8][9] |
| IUPAC Name | 3-acetyl-5,5-diphenylimidazolidine-2,4-dione | [8] |
| Kovats Retention Index | 2300 (Standard non-polar) | [8][9] |
| 2444 (Semi-standard non-polar) | [8][9] |
Synthesis and Reactivity
The synthesis of this compound would logically proceed in two main stages: first, the synthesis of the 5,5-diphenylhydantoin core, followed by its selective acylation at the N3 position.
Synthesis of the 5,5-Diphenylhydantoin Core
A common and established method for synthesizing 5,5-diphenylhydantoin is the Biltz synthesis, which involves a base-catalyzed condensation reaction between benzil and urea.[6][7] The reaction proceeds via an intramolecular cyclization to form a heterocyclic intermediate, which then undergoes a pinacol-type rearrangement involving a 1,2-phenyl shift to yield the stable hydantoin ring structure.[6]
Proposed Synthesis of this compound
The N3 position of the hydantoin ring is more acidic and thus more readily deprotonated and substituted than the N1 position under basic conditions.[10] Therefore, the acylation of 5,5-diphenylhydantoin is expected to be highly selective at the N3 position. The proposed synthesis would involve the reaction of 5,5-diphenylhydantoin with a suitable acylating agent, such as pentanoyl chloride or pentanoic anhydride, in the presence of a base.
References
- 1. Structure, reactivity, and biological properties of hidantoines [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,5-Diphenylhydantoin(57-41-0) 1H NMR spectrum [chemicalbook.com]
- 5. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. 5,5-Diphenylhydantoin, 3-acetyl- | C17H14N2O3 | CID 2802788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5,5-Diphenylhydantoin, 3-acetyl- [webbook.nist.gov]
- 10. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Synthesis Routes for N-Acylated Diphenylhydantoin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes for the N-acylation of 5,5-diphenylhydantoin, a core scaffold in medicinal chemistry. The document details classical and novel methodologies, presents experimental protocols for key reactions, and summarizes quantitative data to facilitate comparison. Furthermore, it explores the biological implications of N-acylation, offering insights into potential signaling pathways and pharmacological activities.
Introduction
5,5-Diphenylhydantoin, commonly known as phenytoin, is a cornerstone in the treatment of epilepsy. Its mechanism of action primarily involves the blockade of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[1][2][3] The hydantoin scaffold, with its two reactive nitrogen atoms (N-1 and N-3), offers opportunities for chemical modification to modulate the parent molecule's physicochemical properties and biological activity. N-acylation, in particular, can influence parameters such as lipophilicity, solubility, and metabolic stability, potentially leading to derivatives with altered or novel therapeutic applications, including antiarrhythmic, anticancer, and modified anticonvulsant profiles.[4][5] This guide focuses on the synthetic strategies to introduce acyl functionalities at the nitrogen positions of the diphenylhydantoin ring.
Synthesis of the 5,5-Diphenylhydantoin Core
The prerequisite for any N-acylation is the synthesis of the 5,5-diphenylhydantoin core. The most established method is the Biltz synthesis, which involves the condensation of benzil with urea in a basic medium.[6][7] Modern variations of this method often employ microwave irradiation to enhance reaction rates and yields.[8]
Classical Biltz Synthesis
The traditional Biltz synthesis typically involves refluxing benzil and urea in an ethanolic solution of sodium or potassium hydroxide. The reaction proceeds through a pinacol-type rearrangement of an intermediate diol.[7]
Microwave-Assisted Biltz Synthesis
Microwave-assisted synthesis offers a significant improvement over the classical method, drastically reducing reaction times from hours to minutes and often leading to higher yields.[8] The use of solvents like dimethyl sulfoxide (DMSO) in combination with aqueous potassium hydroxide is common in these procedures.
N-Acylation of 5,5-Diphenylhydantoin
The N-H bonds at the N-1 and N-3 positions of the hydantoin ring can be acylated using various reagents and conditions. The N-3 position is generally more acidic and thus more readily acylated under basic conditions.[9]
N-Acylation with Acyl Halides
A common and versatile method for N-acylation involves the use of acyl chlorides in the presence of a base to neutralize the hydrogen chloride byproduct.
General Experimental Protocol: N-Acylation with Acyl Chlorides
A general procedure for the N-acylation of amides can be adapted for 5,5-diphenylhydantoin.[10][11]
-
To a solution of 5,5-diphenylhydantoin (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride) (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
N-Acylation with Carboxylic Anhydrides
Carboxylic anhydrides, such as acetic anhydride, are effective acylating agents, often used with a base like pyridine, which can also serve as the solvent.
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol is adapted from the N-acetylation of spirohydantoins.[12]
-
Suspend 5,5-diphenylhydantoin (1.0 eq.) in a mixture of pyridine (10 volumes) and acetic anhydride (10 volumes).
-
Stir the mixture at room temperature for 1 hour and then let it stand overnight.
-
Heat the mixture to reflux for 1 hour.
-
After cooling, pour the reaction mixture into crushed ice and let it stand overnight.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acetyl-5,5-diphenylhydantoin.
Novel Catalytic N-Arylation: A Related Approach
While not strictly N-acylation, modern catalytic methods for N-arylation highlight a novel approach to functionalizing the hydantoin ring that could potentially be adapted for acylation. A copper-catalyzed, regioselective N-3 arylation of hydantoins using diaryliodonium salts has been reported, offering a mild and efficient route to N-substituted derivatives.[13] This method avoids the use of stoichiometric strong bases and proceeds under mild conditions.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 5,5-diphenylhydantoin and its N-acylated derivatives.
Table 1: Synthesis of 5,5-Diphenylhydantoin
| Method | Reagents | Solvent | Conditions | Yield (%) | Melting Point (°C) | Reference |
| Classical Biltz | Benzil, Urea, NaOH | Ethanol | Reflux, 2h | ~44 | 297-298 | [7] |
| Microwave-Assisted | Benzil, Urea, KOH | DMSO/H₂O | Microwave, ~10 min | ~80 | 296 | [8] |
Table 2: Synthesis and Properties of N-Acylated 5,5-Diphenylhydantoin Derivatives
| Derivative | Acylating Agent | Base/Catalyst | Yield (%) | Melting Point (°C) | Key Spectral Data | Reference |
| 3-Acetyl-5,5-diphenylhydantoin | Acetic Anhydride | Pyridine | Not specified | Not specified | Molecular Weight: 294.30 g/mol | [14][15] |
| N-Propionyl-5,5-diphenylhydantoin | Propionyl Chloride | TEA | Estimated >80 | Not available | - | Adapted from[10] |
| N-Benzoyl-5,5-diphenylhydantoin | Benzoyl Chloride | DIPEA | Estimated >80 | Not available | - | Adapted from[10] |
Note: Data for some N-acylated derivatives are estimated based on general procedures as specific literature values were not available.
Experimental Workflows and Signaling Pathways
Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthesis of the 5,5-Diphenylhydantoin Core.
Caption: General Routes for N-Acylation of Diphenylhydantoin.
Biological Signaling Pathways
The primary mechanism of action for phenytoin is the blockade of voltage-gated sodium channels (VGSCs).[2][3] N-acylation may modulate this activity or introduce new biological effects, such as anticancer activity, potentially through interactions with other signaling pathways.
Caption: Mechanism of Action of Phenytoin on Sodium Channels.
Caption: Putative Anticancer Mechanisms of N-Acyl Derivatives.
Conclusion
The N-acylation of 5,5-diphenylhydantoin presents a viable strategy for the development of new chemical entities with potentially improved or novel pharmacological profiles. This guide has outlined both classical and modern synthetic approaches, providing detailed protocols and comparative data to aid researchers in this field. While the primary anticonvulsant activity of phenytoin is well-understood to be mediated by voltage-gated sodium channel blockade, the introduction of N-acyl groups may alter this interaction or confer new activities, such as anticancer effects, by engaging different cellular targets. Further investigation into the structure-activity relationships and specific molecular mechanisms of N-acylated diphenylhydantoin derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 6. Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Mechanism of Action of 5,5-Diphenylhydantoin and its Acyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of 5,5-diphenylhydantoin (phenytoin) and its acyl derivatives. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's interaction with its molecular targets, the resultant effects on neuronal signaling, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action of 5,5-diphenylhydantoin (phenytoin) is the blockade of voltage-gated sodium channels (VGSCs). This action is responsible for its potent anticonvulsant effects. Phenytoin exhibits a state-dependent binding preference, showing a significantly higher affinity for the inactivated state of VGSCs compared to the resting state. This preferential binding stabilizes the inactivated state of the channel, prolonging the refractory period and thereby preventing the sustained, high-frequency neuronal firing that is characteristic of epileptic seizures.
By selectively targeting neurons that are firing at high frequencies, phenytoin can suppress seizure activity with minimal impact on normal neuronal transmission. This use-dependent and voltage-dependent action is a cornerstone of its therapeutic efficacy. While the fast-inactivated state is considered a major target, some studies suggest that phenytoin may also enhance slow inactivation of sodium channels.
Recent research has also explored the binding sites of phenytoin on the sodium channel, with some studies suggesting an interaction with the inner pore of the channel, overlapping with the binding sites of local anesthetics. Computational simulations have further proposed several potential binding sites, including regions involved in slow inactivation and the voltage-sensing domain, highlighting the complexity of the drug-channel interaction.
Signaling Pathway of Phenytoin's Action on Voltage-Gated Sodium Channels
In Vitro Cytotoxicity of 5,5-Diphenylhydantoin Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The exploration of hydantoin derivatives has revealed a spectrum of biological activities, including anticancer properties.[1] Understanding the cytotoxic potential of these compounds is a critical step in the drug discovery and development process, enabling the identification of candidates with favorable therapeutic windows. This guide details common experimental protocols, summarizes key quantitative data from published studies, and visualizes relevant cellular pathways and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxic activity of various 5,5-diphenylhydantoin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes IC50 values for several derivatives as reported in the literature.
| Compound | Cell Line | IC50 (µM) | Reference |
| A 5,5-diphenylhydantoin derivative (Compound 13) | Mouse T-lymphoma (PAR - sensitive) | 0.67 | [1] |
| A 5,5-diphenylhydantoin derivative (Compound 13) | Mouse T-lymphoma (MDR - resistant) | 0.90 | [1] |
| 3'-aminothiocyclohexanespiro-5'-hydantoin Platinum(II) complex | Human promyelocytic leukemia (HL-60) | 42.1 ± 2.8 | [2] |
| 3'-aminothiocyclohexanespiro-5'-hydantoin Platinum(II) complex | Human breast adenocarcinoma (MDA-MB-231) | 97.8 ± 7.5 | [2] |
| Thiocyclohexanespiro-5'-hydantoin Platinum(II) complex | Human promyelocytic leukemia (HL-60) | 89.6 ± 2.8 | [2] |
| Thiocyclohexanespiro-5'-hydantoin Platinum(II) complex | Human breast adenocarcinoma (MDA-MB-231) | 112.5 ± 4.2 | [2] |
| 4-thio-1H-tetrahydropyranspiro-5'-hydantoin | Various human tumor cell lines | Low micromolar | [3] |
Experimental Protocols
The following sections detail the methodologies commonly employed in the in vitro assessment of cytotoxicity for hydantoin derivatives.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cytotoxicity assays, cells are typically seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with a range of concentrations of the test compound for a specified duration, commonly 24, 48, or 72 hours.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Procedure:
-
Following the treatment period, the culture medium is removed.
-
A solution of MTT in serum-free medium is added to each well.
-
The plate is incubated to allow for the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming purple formazan crystals.[2]
-
After the incubation period, a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Cell viability is calculated as a percentage of the untreated control cells.
Brine Shrimp Lethality Bioassay
This is a simple, rapid, and low-cost preliminary assay to assess the general toxicity of a compound.[6]
Procedure:
-
Brine shrimp (Artemia salina) nauplii are hatched in artificial seawater.
-
A specific number of nauplii are transferred to vials containing seawater and various concentrations of the test compound.
-
After a defined exposure time (e.g., 24 hours), the number of surviving nauplii is counted.
-
The concentration at which 50% of the nauplii are dead (LC50) is determined.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Potential Signaling Pathway of a 5,5-Diphenylhydantoin Derivative
Caption: Postulated mechanism of action for a cytotoxic hydantoin derivative.[1]
Mechanism of Action Insights
While the precise mechanisms of cytotoxicity for many hydantoin derivatives are still under investigation, some studies have provided initial insights. For instance, one potent 5,5-diphenylhydantoin derivative was found to inhibit cell cycle progression by reducing the expression of cyclin D1.[1] Furthermore, it suppressed cell proliferation by inducing the expression of the tumor suppressor protein p53.[1]
The parent compound, phenytoin (5,5-diphenylhydantoin), is known to exert its anticonvulsant effects primarily by blocking voltage-gated sodium channels.[7][8] This action stabilizes neuronal membranes and prevents high-frequency repetitive firing of action potentials.[7][8] While this mechanism is well-established for its neurological effects, the cytotoxic mechanisms of its derivatives may involve different cellular targets and pathways.
Conclusion
The in vitro evaluation of cytotoxicity is a fundamental component of the preclinical assessment of novel 5,5-diphenylhydantoin derivatives. The available data suggest that structural modifications to the hydantoin scaffold can lead to compounds with significant cytotoxic activity against various cancer cell lines. Standardized protocols, such as the MTT assay, provide a robust framework for quantifying this activity. Further research is warranted to elucidate the specific mechanisms of action of these compounds, which will be crucial for the development of new therapeutic agents. The information and methodologies presented in this guide offer a solid foundation for researchers to build upon in their exploration of this promising class of molecules.
References
- 1. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. In vitro cytotoxic activity evaluation of phenytoin derivatives against human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Anticonvulsant Potential: A Technical Guide to N-3 Substituted Hydantoins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the promising landscape of N-3 substituted hydantoins as a class of anticonvulsant agents. Drawing from extensive research, this document provides a comprehensive overview of their synthesis, anticonvulsant activity, and mechanism of action, with a focus on quantitative data and detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antiepileptic drugs.
Introduction: The Enduring Promise of the Hydantoin Scaffold
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. For decades, the hydantoin scaffold has been a cornerstone in the development of anticonvulsant drugs, with phenytoin being a prominent example.[1][2] The versatility of the hydantoin ring system allows for structural modifications that can fine-tune pharmacological activity and improve the therapeutic index. Substitution at the N-3 position of the hydantoin core has emerged as a particularly fruitful strategy for enhancing anticonvulsant potency and modulating pharmacokinetic properties. This guide delves into the specifics of these N-3 substituted analogs, offering a technical roadmap for their exploration.
Synthesis of N-3 Substituted Hydantoins: A Representative Protocol
The synthesis of N-3 substituted hydantoins can be achieved through various chemical routes. A common and effective method involves the alkylation or arylation of a pre-formed hydantoin core, such as 5,5-diphenylhydantoin. The following protocol provides a representative example of this synthetic approach.
Experimental Protocol: Synthesis of 3-Substituted-5,5-diphenylhydantoin
-
Step 1: Preparation of the Hydantoin Core (5,5-diphenylhydantoin). A mixture of benzil and urea is refluxed in an ethanolic solution of sodium hydroxide. The reaction mixture is then cooled and acidified to precipitate 5,5-diphenylhydantoin. The crude product is collected by filtration and can be recrystallized from ethanol to yield the pure hydantoin core.
-
Step 2: N-3 Substitution. To a solution of 5,5-diphenylhydantoin in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred, followed by the addition of the desired alkyl or aryl halide (e.g., benzyl bromide for the synthesis of 3-benzyl-5,5-diphenylhydantoin). The reaction is typically heated to facilitate the substitution.
-
Step 3: Isolation and Purification. After the reaction is complete, the mixture is poured into water to precipitate the crude N-3 substituted product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final, purified N-3 substituted hydantoin.
Anticonvulsant Activity: Quantitative Evaluation
The anticonvulsant potential of N-3 substituted hydantoins is primarily evaluated using two well-established rodent models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[3][4] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against absence seizures.[5] The median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, is a key quantitative measure of a compound's potency.
Table 1: Anticonvulsant Activity of Representative N-3 Substituted Hydantoins
| Compound | N-3 Substituent | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| Phenytoin | -H | 30 ± 2 | >300 | [6] |
| 5j | 4-Fluorobenzyl | 9.2 | 85.6 | [7] |
| 5d | 4-Chlorobenzyl | 15.8 | 120.5 | [7] |
| 5t | 4-Methylbenzyl | 22.4 | 155.2 | [7] |
| 12 | 4-Ethylphenyl | 39 ± 4 | Not Reported | [6] |
| 14 | 4-Propylphenyl | 28 ± 2 | Not Reported | [6] |
| Compound 4 | (3-morpholinopropyl) | 62.14 | 75.59 | [8] |
Experimental Protocols for Anticonvulsant Screening
Accurate and reproducible experimental protocols are critical for the reliable assessment of anticonvulsant activity. The following sections detail the standard procedures for the MES and scPTZ tests in mice.
Maximal Electroshock Seizure (MES) Test
The MES test evaluates a compound's ability to prevent the spread of seizures.[9]
Protocol:
-
Animals: Male albino mice (20-25 g) are used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compounds.
-
Acclimatization: Animals are allowed to acclimatize for a period corresponding to the time of peak effect of the drug (typically 30-60 minutes).
-
Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is considered the endpoint of protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 value is calculated using statistical methods such as the Litchfield and Wilcoxon method.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test assesses a compound's ability to elevate the seizure threshold.
Protocol:
-
Animals: Male albino mice (18-25 g) are used.
-
Drug Administration: Test compounds and a vehicle control are administered as in the MES test.
-
Acclimatization: A similar acclimatization period is observed.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.
-
Observation: The animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions). The absence of clonic seizures for more than 5 seconds is considered the endpoint for protection.
-
Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for hydantoin-based anticonvulsants, including N-3 substituted derivatives, is the modulation of voltage-gated sodium channels (VGSCs).[10] These channels are crucial for the initiation and propagation of action potentials in neurons.[11]
During a seizure, neurons exhibit rapid and repetitive firing. Hydantoins stabilize the inactivated state of VGSCs, thereby reducing the number of channels available to open and propagate the high-frequency neuronal firing that underlies seizure activity. The substitution at the N-3 position can influence the binding affinity of the molecule to the sodium channel, potentially enhancing its inhibitory effect.
Structure-Activity Relationships (SAR)
The anticonvulsant activity of N-3 substituted hydantoins is significantly influenced by the nature of the substituent at this position. Key SAR observations include:
-
Aromatic Substituents: The presence of an aromatic ring at the N-3 position, often a substituted phenyl group, is frequently associated with potent activity in the MES test.
-
Lipophilicity: The lipophilicity of the N-3 substituent can impact the compound's ability to cross the blood-brain barrier and reach its target in the central nervous system.
-
Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of substituents on the aromatic ring can modulate the binding affinity to the sodium channel. For instance, halogen substitutions on the phenyl ring have been shown to enhance potency.[7]
Conclusion and Future Directions
N-3 substituted hydantoins represent a promising class of anticonvulsant agents with a well-defined mechanism of action. The data and protocols presented in this guide underscore their potential for further development. Future research should focus on synthesizing novel analogs with optimized pharmacokinetic profiles and reduced neurotoxicity. A deeper understanding of the specific interactions between N-3 substituents and the various isoforms of voltage-gated sodium channels will be instrumental in designing the next generation of highly effective and safer antiepileptic drugs. The continued exploration of this chemical space holds significant promise for addressing the unmet medical needs of patients with epilepsy.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. documentation.tokens.studio [documentation.tokens.studio]
- 9. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Anticonvulsant Hydantoin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of novel hydantoin-based anticonvulsant agents. The hydantoin scaffold, a core structure in legacy antiepileptic drugs like phenytoin, continues to be a focal point for the development of new therapeutics with improved efficacy and safety profiles.[1][2][3] This document details contemporary synthetic methodologies, crucial preclinical evaluation protocols, and the structure-activity relationships (SAR) that guide modern drug design in this area.
Introduction to Hydantoin-Based Anticonvulsants
The hydantoin ring system, chemically known as imidazolidine-2,4-dione, has been a cornerstone of epilepsy treatment for over 70 years.[4] Phenytoin, or 5,5-diphenylhydantoin, was a landmark discovery, representing a departure from the sedative-hypnotic anticonvulsants that preceded it.[1][2] Its primary mechanism of action involves the blockade of high-frequency repetitive firing of neurons by enhancing the inactivated state of voltage-gated sodium channels.[1][2] This mode of action remains a key target for the development of new hydantoin derivatives.[5]
Modern research focuses on modifying the hydantoin scaffold to enhance potency, broaden the spectrum of activity, and reduce adverse effects.[4][6] Key strategies include the synthesis of hybrid molecules and the exploration of substitutions at the C-5 position, which has been shown to be critical for anticonvulsant activity.[5][7]
General Workflow for Novel Anticonvulsant Discovery
The development of novel anticonvulsant hydantoins follows a structured workflow, beginning with rational design and synthesis, followed by a cascade of in vivo screening assays to determine efficacy and neurotoxicity.
Synthesis of Novel Hydantoin Derivatives
A prominent and effective method for synthesizing C-5 substituted hydantoins, particularly 5-arylmethylenehydantoins, is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with the active methylene group at the C-5 position of the hydantoin ring.
Experimental Protocol: Synthesis of 5-Benzylidenehydantoin
A representative procedure for the Knoevenagel condensation is as follows:
-
Preparation : In a round-bottom flask, dissolve 50.0 g of hydantoin and 26.5 g of sodium carbonate in 200 ml of water. Add 37.5 g of glycine to the solution.
-
Reaction : Add 53.0 g of benzaldehyde to the mixture. Heat the flask to 100°C and stir for 1 hour.
-
Isolation : After the reaction period, cool the mixture. The product, 5-benzylidenehydantoin, will precipitate out of the solution.
-
Purification : Filter the crude product from the reaction mixture and wash with cold water. The solid can be further purified by recrystallization from ethanol to yield the final product.[8]
Pharmacological Evaluation
The preclinical assessment of novel hydantoin compounds relies on a well-established set of animal models to determine anticonvulsant efficacy and potential neurological side effects.
Anticonvulsant Efficacy Screening
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9]
-
Apparatus : A rodent shocker delivering an alternating current (e.g., 60 Hz, 50 mA for mice) for a short duration (0.2 sec) via corneal or ear-clip electrodes.[7][9]
-
Procedure :
-
Administer the test compound to male mice (e.g., ICR strain, 23 ± 3 g) via the desired route (e.g., intraperitoneally or orally).[4]
-
At the time of predicted peak effect, apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas.[9]
-
Deliver the electrical stimulus through the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint : The compound is considered protective if the tonic hindlimb extension is abolished.[9] The median effective dose (ED50), the dose that protects 50% of animals, is then calculated.[5]
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can raise the seizure threshold and is considered a model for clonic or absence seizures.
-
Apparatus : Standard animal observation cages.
-
Procedure :
-
Endpoint : Protection is defined as the absence of a clonic seizure, which is characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[10]
Neurotoxicity Screening
Rotarod Test: This test assesses motor coordination and balance to identify potential neurological deficits or sedative effects caused by the test compound.
-
Apparatus : A rotarod device consisting of a rotating rod (e.g., 3 cm diameter for mice) that can operate at a constant or accelerating speed.[1]
-
Procedure :
-
Endpoint : A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates motor impairment. The median toxic dose (TD50), the dose at which 50% of animals exhibit impairment, is determined.
Structure-Activity Relationship (SAR) and Data
The analysis of SAR is crucial for optimizing lead compounds. For hydantoin derivatives, anticonvulsant activity is highly dependent on the nature and position of substituents. A study of Phenylmethylenehydantoins (PMHs) revealed key insights.[12]
-
C-5 Phenyl Ring Substituents : Activity is significantly influenced by substituents on the phenyl ring. Lipophilic groups such as alkyl, halogeno, and trifluoromethyl generally confer good anticonvulsant activity.[12]
-
Polar Groups : The substitution of polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) on the phenyl ring tends to decrease or abolish activity.[12]
-
Lipophilicity (Log P) : Along with electronic properties (LUMO energy), lipophilicity was identified as a critical parameter for the anticonvulsant activity of PMHs.[12]
Quantitative Data for Phenylmethylenehydantoin (PMH) Derivatives
The following table summarizes the anticonvulsant activity of selected PMHs against the MES seizure model. The Protective Index (PI), calculated as TD50/ED50, is a measure of the compound's margin of safety.
| Compound ID | Phenyl Ring Substituent (R) | Anticonvulsant Activity (ED50, mg/kg, MES) |
| 12 | 4-Ethyl | 39 ± 4 |
| 14 | 4-Propyl | 28 ± 2 |
| 11 | 4-Trifluoromethyl | 46 ± 3 |
| 35 | 4-Fluoro | 67 ± 5 |
| 38 | 4-Chloro | 58 ± 6 |
| 23 | 4-Methoxy | 90 ± 8 |
| Phenytoin | (Reference Drug) | 30 ± 2 |
Data sourced from a study on Phenylmethylenehydantoins.[12]
Mechanism of Action: Modulation of Sodium Channels
The primary mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels (VGSCs). These channels are responsible for the initiation and propagation of action potentials. They can exist in three main states: resting, open, and inactivated.
Hydantoin compounds exhibit a "use-dependent" or "state-dependent" block. They show a higher affinity for the inactivated state of the sodium channel than for the resting state.[13] By binding to and stabilizing the inactivated state, the drug slows the rate of recovery of the channel to the resting state.[13] This action effectively reduces the number of available channels that can open in response to rapid, high-frequency neuronal firing, which is characteristic of seizure activity, while having minimal effect on normal, low-frequency neuronal transmission.[13] Key binding interactions are thought to occur within the inner pore of the channel, involving residues on the S6 transmembrane helices.[4][14]
References
- 1. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel | PLOS Computational Biology [journals.plos.org]
- 8. prepchem.com [prepchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 14. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Structure-Activity Relationship of Acylated 5,5-Diphenylhydantoins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of acylated 5,5-diphenylhydantoin derivatives, a class of compounds investigated for their potential as anticonvulsant agents. This document details the synthetic methodologies, experimental protocols for anticonvulsant screening, and the underlying mechanism of action of these compounds. Quantitative data from various studies are summarized to elucidate the impact of N-acylation on the biological activity of the 5,5-diphenylhydantoin scaffold. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of Graphviz diagrams to facilitate a deeper understanding of the subject matter.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. For decades, 5,5-diphenylhydantoin (phenytoin) has been a cornerstone in the management of epilepsy.[1] Its efficacy is primarily attributed to the blockade of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[1] However, phenytoin's clinical use is hampered by its challenging pharmacokinetic profile and a range of adverse effects.
This has spurred extensive research into the development of phenytoin derivatives with improved therapeutic properties. One promising avenue of investigation has been the acylation of the 5,5-diphenylhydantoin nucleus, particularly at the N-1 and N-3 positions. Acylation can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, potentially leading to enhanced bioavailability and a more favorable side-effect profile. These acylated derivatives are often considered prodrugs, designed to release the active phenytoin molecule in vivo through enzymatic hydrolysis.[2]
This guide aims to consolidate the existing knowledge on the SAR of acylated 5,5-diphenylhydantoins, providing a valuable resource for researchers and professionals involved in the discovery and development of novel anticonvulsant therapies.
Structure-Activity Relationship of Acylated 5,5-Diphenylhydantoins
The anticonvulsant activity of 5,5-diphenylhydantoin derivatives is intricately linked to their chemical structure. Modifications at the N-1 and N-3 positions of the hydantoin ring have been a primary focus of SAR studies.
N-Acylation:
The introduction of acyl groups at the nitrogen atoms of the hydantoin ring has been explored as a strategy to create prodrugs of phenytoin. The rationale is that these derivatives can exhibit improved physicochemical properties, such as increased solubility or lipophilicity, which can enhance oral absorption and brain penetration. Once absorbed, these acylated compounds are expected to undergo enzymatic cleavage to release the active phenytoin.
Studies have shown that acyloxymethyl derivatives of 5,5-diphenylhydantoin exhibit anticonvulsant activity.[3] However, a crucial finding is that none of the acylated compounds tested have demonstrated superior efficacy against maximal electroshock seizures (MES) when compared to the parent compound, phenytoin.[1][3] This suggests that the intrinsic activity of the pharmacophore remains largely unchanged and that the primary benefit of acylation may lie in modifying the pharmacokinetic properties.
Influence of the Acyl Group:
Furthermore, it has been observed that while some acylated derivatives, such as 3-acetoxymethyl-5-ethyl-5-phenylhydantoin, show good activity against MES, their overall potency does not surpass that of phenytoin.[3]
Other N-Substitutions:
Investigations into other N-substitutions have provided further insights into the SAR of this class of compounds. For instance, N-methylation of the hydantoin ring has been shown to decrease anticonvulsant activity. This suggests that the presence of a hydrogen atom at the N-3 position might be important for binding to the target receptor.
In contrast, more complex substitutions at the N-3 position, such as the introduction of Schiff bases, have yielded compounds with significant anticonvulsant activity in the MES test.[4]
Data Presentation
The following table summarizes the available quantitative data on the anticonvulsant activity of selected N-substituted 5,5-diphenylhydantoin derivatives. The data is primarily from the maximal electroshock seizure (MES) test, a standard preclinical model for generalized tonic-clonic seizures.
| Compound | Substitution at N-3 Position | Test Animal | Anticonvulsant Test | ED₅₀ (mg/kg) | Reference |
| Phenytoin | -H | Mouse | MES | 5.96 | [4] |
| SB1-Ph | -(E)-((thiophen-2-ylmethylene)amino) | Mouse | MES | >40 | [4] |
| SB2-Ph | -(E)-((2-hydroxybenzylidene)amino) | Mouse | MES | 8.29 | [4] |
| SB3-Ph | -(E)-((4-nitrobenzylidene)amino) | Mouse | MES | 24.31 | [4] |
| SB4-Ph | -(E)-((pyridin-2-ylmethylene)amino) | Mouse | MES | 19.16 | [4] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Experimental Protocols
The preclinical evaluation of anticonvulsant activity for acylated 5,5-diphenylhydantoins predominantly relies on two well-established animal models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant compounds that are effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male albino mice or rats are commonly used.
-
Drug Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrical Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes. The stimulus parameters are typically 50-60 Hz alternating current for 0.2 seconds.
-
Endpoint: The endpoint of the assay is the abolition of the tonic hindlimb extension phase of the induced seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol. This model is considered predictive of efficacy against absence seizures.
Methodology:
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: The test compounds are administered i.p. or p.o. at various doses.
-
Convulsant Administration: Following a predetermined pretreatment time, a subcutaneous injection of pentylenetetrazol (typically 85 mg/kg) is administered.
-
Observation: The animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Mandatory Visualization
Signaling Pathway
The primary mechanism of action of 5,5-diphenylhydantoin and its acylated derivatives is the blockade of voltage-gated sodium channels.
Caption: Mechanism of action of acylated 5,5-diphenylhydantoins.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and anticonvulsant screening of acylated 5,5-diphenylhydantoin derivatives.
Caption: Experimental workflow for acylated 5,5-diphenylhydantoin screening.
Conclusion
The acylation of 5,5-diphenylhydantoin represents a viable strategy for the development of prodrugs with potentially improved pharmacokinetic profiles. The available data suggest that while N-acylation can modulate the delivery of the active phenytoin molecule, it does not inherently increase its intrinsic anticonvulsant potency in the MES model. The structure of the acyl group plays a critical role in determining the rate of in vivo hydrolysis and, consequently, the onset and duration of action. Future research should focus on a systematic evaluation of a diverse range of acyl moieties to establish a more detailed quantitative structure-activity relationship. Such studies, combining synthetic chemistry, in vivo pharmacology, and pharmacokinetic profiling, will be instrumental in designing and developing safer and more effective anticonvulsant agents based on the 5,5-diphenylhydantoin scaffold.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Anticonvulsant activity of phenytoin-lipid conjugates, a new class of phenytoin prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship models for compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Pentanoyl-5,5-diphenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of the anticonvulsant drug phenytoin (5,5-diphenylhydantoin). The synthesis involves the N-acylation of 5,5-diphenylhydantoin with pentanoyl chloride in the presence of a base. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques. A comprehensive table summarizing key quantitative data and a visual workflow diagram are included to facilitate reproducibility and understanding of the synthetic process.
Introduction
5,5-diphenylhydantoin, commonly known as phenytoin, is a widely used antiepileptic drug. Modification of the hydantoin ring, particularly at the N-3 position, has been a strategy to develop new derivatives with potentially altered pharmacokinetic or pharmacodynamic properties. The addition of a pentanoyl group at this position results in this compound. This application note describes a standard laboratory procedure for the synthesis of this compound via N-acylation.
Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 5,5-diphenylhydantoin | C₁₅H₁₂N₂O₂ | 252.27 | 295-298 | ¹H NMR (DMSO-d₆): δ 9.2 (s, 1H), 11.0 (s, 1H), 7.3-7.5 (m, 10H) |
| Pentanoyl chloride | C₅H₉ClO | 120.58 | -90 | IR (neat): ν 1800 cm⁻¹ (C=O) |
| This compound | C₂₀H₂₀N₂O₃ | 336.39 | Not available | Expected IR: ν ~1780, 1720, 1680 cm⁻¹ (C=O) |
| Triethylamine | C₆H₁₅N | 101.19 | -115 | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | -97 | - |
Experimental Protocol
Materials:
-
5,5-diphenylhydantoin
-
Pentanoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-diphenylhydantoin (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution in an ice bath. Add pentanoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified this compound by determining its melting point and recording its IR and NMR spectra.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Analytical Detection of 5,5-Diphenylhydantoin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5,5-diphenylhydantoin (phenytoin) and its derivatives in various biological matrices. The following sections outline established analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Immunoassays.
Introduction
5,5-Diphenylhydantoin, commonly known as phenytoin, is a widely used anticonvulsant drug for the treatment of epilepsy. Due to its narrow therapeutic index and complex pharmacokinetic properties, monitoring its concentration in biological fluids is crucial for effective therapy and to avoid toxicity.[1][2] This necessitates the use of accurate, precise, and reliable analytical methods. This document serves as a practical guide for researchers and clinicians involved in the therapeutic drug monitoring and pharmacokinetic studies of phenytoin and its derivatives.
Analytical Methods Overview
A variety of analytical techniques have been developed and validated for the determination of phenytoin in biological samples, primarily plasma and serum. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for phenytoin quantification.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it ideal for the analysis of low concentrations and for studies involving metabolites.[5][6][7]
-
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of phenytoin, typically requiring derivatization.[8][9][10]
-
Immunoassays , such as enzyme immunoassays (EIA), are commonly used in clinical settings for rapid therapeutic drug monitoring due to their ease of use and automation.[1][2][11]
Quantitative Data Summary
The performance of various analytical methods for the determination of phenytoin is summarized in the tables below. These tables provide a comparative overview of the key validation parameters to aid in method selection.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Phenytoin | Human Plasma | 1 - 25 | 0.07 | 0.20 | 99.21 - 102.09 | |
| Phenytoin, Phenobarbital, Carbamazepine | Human Serum | 0.5 - 50 | - | - | > 96 | [4] |
| Phenytoin Sodium, Phenobarbitone | Bulk & Pharmaceutical Dosage Form | 10 - 30 (Phenytoin) | 1.44 | 4.36 | - | [12] |
| Phenytoin | - | 0.8 - 2.8 | 0.021 | 0.064 | 99.61 | [13] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) | Rat Plasma | 7.81 - 250 | - | - | - | [6] |
| Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) | Rat Brain | 23.4 - 750 (ng/g) | - | - | - | [6] |
| Phenytoin | Human Plasma | 60 - 12000 | - | - | 87.52 | [14] |
Table 3: Gas Chromatography (GC) Methods
| Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| 5,5-Dimethylhydantoin | Processed Food | - | 0.2 (mg/kg) | 0.5 (mg/kg) | 91.6 - 99.8 | [15] |
| Phenytoin | Urine | - | - | - | ~97 | [8] |
Table 4: Immunoassay Methods
| Analyte(s) | Method | Matrix | Therapeutic Range (µg/mL) | Reference |
| Phenytoin | Homogeneous Enzyme Immunoassay | Human Serum or Plasma | 10 - 20 | [1] |
| Phenytoin | Immunoassay (IA) | Serum, Plasma | 10.0 - 20.0 (mg/L) | [2] |
Experimental Protocols
This section provides detailed protocols for the analysis of phenytoin using HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Method for Phenytoin in Human Plasma[3][4]
This protocol is based on the method described by Flores et al. (2018).
1. Materials and Reagents:
-
Phenytoin standard
-
HPLC-grade methanol and dimethyl sulfoxide (DMSO)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
Human plasma
-
0.22 µm syringe filters
-
Millipore ultracentrifugation units
2. Instrumentation:
-
Agilent 1100 series HPLC system with autosampler and UV detector
-
Phenomenex Kinetex C18 LC column (250 x 4.6 mm)
3. Chromatographic Conditions:
-
Mobile Phase: 0.05 M KH2PO4 buffer (pH adjusted to 2.8 with phosphoric acid) and methanol in a 40:60 ratio.[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: 250 nm.[3]
4. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of phenytoin in DMSO.[3]
-
Dilute the stock solution with filtered human plasma to prepare working standards and quality control samples.[3]
-
For plasma samples, perform protein precipitation by passing the plasma through Millipore ultracentrifugation units at 2,000 x g for 20 minutes.[3]
-
Collect the resulting filtrate for injection into the HPLC system.[3]
5. Analysis Workflow:
Caption: Workflow for HPLC-UV analysis of phenytoin in human plasma.
Protocol 2: LC-MS/MS Method for Phenytoin and its Metabolite in Rat Plasma and Brain[6][7]
This protocol is based on the method developed for the simultaneous determination of phenytoin and its major metabolite, 4-hydroxyphenytoin (HPPH).
1. Materials and Reagents:
-
Phenytoin and 4-HPPH standards
-
Milli-Q water
-
Formic acid
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal standard (e.g., a deuterated analog)
2. Instrumentation:
-
Agilent 1290 HPLC system
-
AbSciex QTRAP 5500 mass spectrometer with Turbo Spray ion source
-
Kinetex EVO 5 µm 100 Å C18 column (150 × 2.1 mm)
-
Gemini-NX C18 SecurityGuard Cartridge (4 × 2.0 mm)
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in 2:1 ACN:MeOH.[5]
-
Flow Rate: 0.25 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Detection: Multiple Reaction Monitoring (MRM)
4. Sample Preparation:
-
Plasma: To 50 µL of plasma, add internal standard and perform protein precipitation with acetonitrile. Vortex and centrifuge.
-
Brain Tissue: Homogenize brain tissue in a suitable buffer. Add internal standard and perform protein precipitation with acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant from either plasma or brain preparations and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
5. Analysis Workflow:
Caption: Workflow for LC-MS/MS analysis of phenytoin in biological matrices.
Protocol 3: Homogeneous Enzyme Immunoassay[1]
This protocol provides a general overview of a competitive binding enzyme immunoassay.
1. Principle: This assay is based on the competition between enzyme-labeled phenytoin and phenytoin in the sample for a limited number of specific antibody binding sites. In the absence of phenytoin in the sample, the antibody binds to the enzyme-labeled phenytoin, causing a decrease in enzyme activity. When phenytoin is present in the sample, it competes for the antibody binding sites, allowing the enzyme-labeled phenytoin to remain active. The enzyme activity is directly proportional to the concentration of phenytoin in the sample.[1]
2. General Procedure:
-
A serum or plasma sample is mixed with a reagent containing specific antibodies to phenytoin and glucose-6-phosphate dehydrogenase (G6PDH)-labeled phenytoin.
-
The mixture is incubated to allow for the competitive binding reaction to occur.
-
A substrate for the G6PDH enzyme (e.g., nicotinamide adenine dinucleotide, NAD) is added.
-
The rate of conversion of NAD to NADH is measured spectrophotometrically at 340 nm.[1]
-
The concentration of phenytoin in the sample is determined by comparing the enzyme activity to a calibration curve prepared with known concentrations of phenytoin.
3. Logical Relationship Diagram:
Caption: Principle of competitive binding enzyme immunoassay for phenytoin.
Conclusion
The analytical methods described provide robust and reliable means for the detection and quantification of 5,5-diphenylhydantoin and its derivatives. The choice of method will be dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available resources. The provided protocols and workflows serve as a detailed guide for the implementation of these techniques in a research or clinical laboratory setting. It is essential to perform proper method validation to ensure the quality and reliability of the generated data.[16][17][18][19]
References
- 1. medilinkltd.com [medilinkltd.com]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery | Semantic Scholar [semanticscholar.org]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. Quantitative assay of 5,5-diphenylhydantoin (Dilantin) and 5-(p-hydroxyphenyl)-5-phenylhydantoin by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 11. Electrochemical enzyme immunoassay for phenytoin by flow-injection analysis incorporating a redox coupling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaerudition.org [pharmaerudition.org]
- 17. ikev.org [ikev.org]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for 3-Pentanoyl-5,5-diphenylhydantoin
An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Pentanoyl-5,5-diphenylhydantoin is presented. This application note provides a comprehensive protocol suitable for researchers, scientists, and professionals in the field of drug development and quality control.
Application Note: HPLC Analysis of this compound
Introduction
This compound is a derivative of 5,5-diphenylhydantoin (phenytoin), a widely used anticonvulsant drug. The addition of the pentanoyl group at the 3-position modifies the lipophilicity and other physicochemical properties of the parent compound, potentially influencing its pharmacokinetic and pharmacodynamic profile. Accurate and reliable quantitative analysis of this compound is crucial for research and development, formulation studies, and quality assurance. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle
The method employs reversed-phase chromatography on a C18 stationary phase with isocratic elution. The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution, providing optimal separation of the analyte from potential impurities. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the diphenylhydantoin ring system.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. These conditions are based on established methods for related diphenylhydantoin compounds and have been adapted to ensure optimal resolution and peak shape for the more lipophilic 3-Pentanoyl derivative.[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.02 M Ammonium Acetate (pH 6.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Method Validation Summary
The method was validated according to standard guidelines for linearity, precision, accuracy, and sensitivity. The results are summarized in the following table.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Detailed Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Glacial acetic acid (for pH adjustment)
-
Methanol (HPLC grade)
Preparation of Solutions
-
Mobile Phase (Acetonitrile : 0.02 M Ammonium Acetate, 60:40, v/v, pH 6.5):
-
Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water to prepare a 0.02 M solution.
-
Adjust the pH of the ammonium acetate solution to 6.5 with glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 600 mL of acetonitrile with 400 mL of the prepared ammonium acetate buffer.
-
Degas the mobile phase by sonication or helium sparging before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the stock solution.
-
-
Working Standard Solutions (1 - 100 µg/mL):
-
Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent to obtain working standard solutions in the desired concentration range for calibration.
-
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid dosage form is provided below.
-
Weigh and finely powder a representative number of units (e.g., tablets).
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
System Suitability
Before starting the analysis, perform a system suitability test by injecting a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
Data Analysis
-
Calibration Curve: Plot the peak area of the standard injections against the corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the sample preparations using the calibration curve. Apply the appropriate dilution factors to calculate the final concentration in the original sample.
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method is suitable for routine analysis in quality control and research environments. The provided protocol and validation data demonstrate the robustness and accuracy of the method.
References
Application Notes and Protocols for In Vivo Seizure Models: Evaluating 3-Pentanoyl-5,5-diphenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of phenytoin, in established seizure models. The protocols detailed below are foundational for assessing the anticonvulsant efficacy and potential neurotoxicity of this and similar novel chemical entities.
Introduction
5,5-diphenylhydantoin (phenytoin) is a cornerstone in the treatment of epilepsy.[1] Chemical modifications of the phenytoin scaffold, such as N-acylation, are a common strategy in medicinal chemistry to modulate pharmacokinetic properties, enhance efficacy, or reduce toxicity. This compound is one such derivative. Its evaluation in preclinical in vivo models is a critical step in determining its potential as a therapeutic agent. The following protocols for the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests are standard initial screens for anticonvulsant activity.[1][2][3] Neurotoxicity is concurrently assessed to determine a compound's therapeutic index.
Data Presentation
Effective and safe anticonvulsant drug candidates are expected to exhibit a high median effective dose (ED50) in seizure models and an even higher median toxic dose (TD50) in neurotoxicity assays, resulting in a large protective index (PI = TD50/ED50). The following tables present a template for summarizing the quantitative data obtained from these studies.
Table 1: Anticonvulsant Activity of this compound in Mice
| Test Compound | Seizure Model | Administration Route | Time of Test (hours) | ED50 (mg/kg) [95% Confidence Limits] |
| This compound | MES | i.p. | 0.5 | Data to be determined |
| 1.0 | Data to be determined | |||
| scPTZ | i.p. | 0.5 | Data to be determined | |
| 1.0 | Data to be determined | |||
| Phenytoin (Control) | MES | i.p. | 0.5 | Reference value |
| scPTZ | i.p. | 0.5 | Reference value |
Table 2: Neurotoxicity and Protective Index of this compound in Mice
| Test Compound | Neurotoxicity Assay | Administration Route | TD50 (mg/kg) [95% Confidence Limits] | Protective Index (PI = TD50/ED50) |
| This compound | Rotorod | i.p. | Data to be determined | Calculated from MES ED50 |
| Phenytoin (Control) | Rotorod | i.p. | Reference value | Reference value |
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[4][5]
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Phenytoin (positive control)
-
Electroshock apparatus with corneal electrodes
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to testing. House animals with free access to food and water.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group and a positive control group (phenytoin) should be included.
-
Pre-treatment Time: Conduct the electroshock at a predetermined time after compound administration (e.g., 30 minutes and 1 hour) to assess the time of peak effect.
-
Electroshock Induction: Apply a drop of saline to the corneal electrodes to ensure good electrical contact. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds. The absence of this tonic extension is considered protection.
-
Data Analysis: Calculate the ED50 value, the dose at which 50% of the animals are protected from the tonic hindlimb extension, using a probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.[4][5]
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Ethosuximide (positive control)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimation and Compound Administration: Follow the same initial steps as in the MES test.
-
PTZ Injection: At the predetermined time after compound administration, inject PTZ subcutaneously into the loose skin on the back of the neck.
-
Observation: Immediately place each mouse in an individual observation chamber and observe for the next 30 minutes for the presence of clonic seizures (rhythmic muscle spasms) lasting for at least 5 seconds. The absence of such seizures is considered protection.
-
Data Analysis: Calculate the ED50 value, the dose at which 50% of the animals are protected from clonic seizures, using a probit analysis.
Rotorod Neurotoxicity Test
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle
-
Rotorod apparatus
Procedure:
-
Training: Train the mice to stay on the rotating rod (e.g., at 6 rpm) for a set duration (e.g., 1 minute) for 2-3 consecutive trials. Only mice that successfully complete the training are used in the experiment.
-
Compound Administration: Administer the test compound or vehicle as described previously.
-
Testing: At the time of expected peak effect, place the mice on the rotorod.
-
Observation: Record whether the mouse falls off the rod within the 1-minute test period.
-
Data Analysis: Calculate the TD50 value, the dose at which 50% of the animals fail the test, using a probit analysis.
Potential Signaling Pathways
The primary mechanism of action of phenytoin is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency firing of action potentials that underlies seizure activity.[1] It is hypothesized that this compound may act as a prodrug that is metabolized to phenytoin, or it may have its own intrinsic activity at the sodium channel or other relevant targets.
References
- 1. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preclinical Evaluation of Novel Hydantoin-Based Anticonvulsant Candidates
Audience: Researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.
Introduction:
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Hydantoin derivatives, such as phenytoin, are a well-established class of anticonvulsant drugs.[2][3] Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials. By stabilizing the inactive state of these channels, hydantoins limit the repetitive firing of neurons that underlies seizure activity.[3][4] The development of novel hydantoin compounds with improved efficacy and a better safety profile remains a key objective in antiepileptic drug discovery.[1][5] This document provides a comprehensive set of protocols for the preclinical evaluation of novel hydantoin derivatives for their anticonvulsant potential.
Experimental Workflow for Anticonvulsant Efficacy Testing
The preclinical screening of novel hydantoin compounds follows a structured workflow designed to assess their efficacy, neurotoxicity, and mechanism of action. This multi-step process typically begins with primary in vivo screening in rodent models of generalized seizures, followed by an assessment of neurological deficit. Promising candidates are then further characterized to determine their therapeutic index and elucidate their molecular mechanism of action through in vitro electrophysiological studies.
In Vivo Anticonvulsant and Neurotoxicity Screening
The initial phase of testing involves evaluating the efficacy of the novel hydantoin compounds in well-established rodent models of seizures, namely the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. These models represent different types of generalized seizures and are crucial for determining the broad-spectrum potential of a new chemical entity.[6][7][8] Concurrently, neurotoxicity is assessed to ensure a therapeutic window.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizures.[6]
Protocol:
-
Animals: Male albino mice (25-30g) or rats (150-200g) are used.[9][10]
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a standard drug group (e.g., Phenytoin) are included.[11]
-
Pre-treatment Time: The time between drug administration and the induction of seizures is typically 30-60 minutes, depending on the anticipated time to peak effect.[9][11]
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes.[6][12]
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.[6][12]
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[7][13]
Protocol:
-
Animals: Male albino mice (25-30g) are typically used.
-
Drug Administration: Similar to the MES test, the test compound, vehicle, and a standard drug (e.g., Diazepam) are administered.[13]
-
Pre-treatment Time: A pre-determined pre-treatment time is observed.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously (s.c.).[7]
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).[7]
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits (neurotoxicity).[14]
Protocol:
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 6 rpm).[14]
-
Training: Animals are pre-trained to stay on the rotating rod for a set period (e.g., 120 seconds).[14]
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of expected peak effect, each animal is placed on the rotating rod, and the time it remains on the rod is recorded.
-
Endpoint: The inability to remain on the rod for the pre-determined time is considered a neurological deficit.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.[14]
Data Presentation: Efficacy and Toxicity Summary
The quantitative data obtained from the in vivo studies should be summarized in a clear and concise table to allow for easy comparison of the novel compounds with a standard drug.
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| Novel Hydantoin 1 | 15 | >100 | 150 | 10 |
| Novel Hydantoin 2 | 25 | 40 | 200 | 8 (vs MES) / 5 (vs PTZ) |
| Novel Hydantoin 3 | 8 | 20 | 50 | 6.25 (vs MES) / 2.5 (vs PTZ) |
| Phenytoin (Standard) | 10 | >100 | 70 | 7 |
In Vitro Mechanistic Studies: Patch Clamp Electrophysiology
To confirm that the novel hydantoins act on voltage-gated sodium channels, in vitro electrophysiological studies using the patch-clamp technique are essential.[15][16][17][18] This allows for a detailed investigation of the compound's effect on channel gating.
Mechanism of Action of Hydantoins on Voltage-Gated Sodium Channels
Hydantoins exert their anticonvulsant effects by binding to the voltage-gated sodium channel, primarily during its inactivated state. This binding stabilizes the inactivated state, making it more difficult for the channel to return to the resting state and subsequently open in response to depolarization. This use-dependent block is more pronounced at higher frequencies of neuronal firing, which is characteristic of seizure activity.
Protocol: Whole-Cell Voltage-Clamp Recordings
-
Cell Preparation: Use a cell line stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.6) or primary cultured neurons.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Establish a whole-cell configuration.[18]
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all channels are in the resting state.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
-
Data Acquisition and Analysis:
-
Record sodium currents in the absence and presence of various concentrations of the novel hydantoin.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., at 10 Hz) and measure the progressive reduction in current amplitude.
-
Determine the IC50 of the compound for blocking the sodium current.
-
Data Presentation: In Vitro Electrophysiology
The results from the patch-clamp experiments can be summarized in a table to compare the potency of the novel compounds in modulating sodium channel function.
| Compound | Sodium Channel Subtype | IC50 for Tonic Block (µM) | IC50 for Use-Dependent Block (10 Hz) (µM) |
| Novel Hydantoin 1 | Nav1.2 | 50 | 5 |
| Novel Hydantoin 2 | Nav1.2 | 80 | 10 |
| Novel Hydantoin 3 | Nav1.2 | 25 | 2 |
| Phenytoin (Standard) | Nav1.2 | 40 | 4 |
This comprehensive experimental design provides a robust framework for the preclinical evaluation of novel hydantoin derivatives as potential anticonvulsant agents. By systematically assessing in vivo efficacy, neurotoxicity, and in vitro mechanism of action, researchers can identify lead candidates with a promising therapeutic profile for further development.[1][19] The integration of quantitative data into clear tabular formats and the visualization of experimental workflows and mechanisms of action are crucial for effective data interpretation and communication within a drug discovery team.
References
- 1. Antiepileptic drugs in development pipeline: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. CNS- anticonvulsants or Antiepileptics | PPTX [slideshare.net]
- 4. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 5. New Drugs, Devices Edge Toward Clinical Use : New antiepileptic drugs in the pipeline may provide enhanced safety, tolerability, or potency. | MDedge [mdedge.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. ijpp.com [ijpp.com]
- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 17. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 18. personal.utdallas.edu [personal.utdallas.edu]
- 19. pharmafocuseurope.com [pharmafocuseurope.com]
Application Notes and Protocols for Cell Culture-Based Screening of 5,5-Diphenylhydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of 5,5-diphenylhydantoin (phenytoin) derivatives. The described cell-based assays are designed to evaluate the efficacy, mechanism of action, and potential neurotoxicity of novel anticonvulsant candidates.
Introduction
5,5-Diphenylhydantoin, commonly known as phenytoin, is a widely used antiepileptic drug. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[1] The development of novel phenytoin derivatives aims to improve efficacy, selectivity, and reduce the adverse effects associated with the parent compound. Cell culture assays provide a powerful platform for the initial screening and characterization of these derivatives in a controlled and high-throughput manner.
This document outlines key in vitro assays for screening 5,5-diphenylhydantoin derivatives, including a primary functional assay for sodium channel blockade, a secondary assay to assess effects on neuronal network activity, and a neurotoxicity assay.
Data Presentation: In Vitro Efficacy and Cytotoxicity of 5,5-Diphenylhydantoin and its Derivatives
The following tables summarize the quantitative data for phenytoin and selected derivatives from various in vitro cell-based assays.
Table 1: Inhibition of Voltage-Gated Sodium Channels
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Phenytoin | Rat hippocampal neurons | Electrophysiology | 16.8 | [2] |
| Phenytoin | Rat hippocampal CA1 neurons | Electrophysiology | 72.6 ± 22.5 | [3] |
| Phenytoin | hNav1.2 expressing cells | Electrophysiology | ~10 | [4] |
| 5-heptyl-5-phenyl-hydantoin | Nav1.2 expressing cells | Electrophysiology | 2.5 | [5] |
| HA (a novel hydantoin) | hNav1.2 expressing cells | Electrophysiology | 13.9 ± 0.9 | [6] |
Table 2: Cytotoxicity in Neuronal and Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Observation |
| Phenytoin | Primary cerebral cortex neurons | Cytotoxicity Assay | - | Markedly cytotoxic at 2-3 times therapeutic plasma level. |
| Compound 37 (Hydantoin derivative) | A549 (Lung Cancer) | MTT Assay | - | 55.1% inhibition of cell viability. |
| Compound 37 (Hydantoin derivative) | MCF-7 (Breast Cancer) | MTT Assay | - | 64-74% inhibition of cell viability. |
Experimental Protocols
Primary Screening: Fluorescence-Based Sodium Channel Assay
This assay is designed for high-throughput screening of compounds that block voltage-gated sodium channels. It utilizes a fluorescent membrane potential-sensitive dye to detect changes in neuronal membrane potential following channel activation.
Materials:
-
HEK-293 cells stably expressing a voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.7)
-
Black, clear-bottom 96-well or 384-well microplates
-
Membrane potential-sensitive fluorescent dye kit (e.g., from Molecular Devices)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Sodium channel activator (e.g., veratridine or scorpion toxin)
-
Test compounds (5,5-diphenylhydantoin derivatives) and reference compound (Phenytoin)
Protocol:
-
Cell Plating: Seed the HEK-293 cells expressing the sodium channel of interest into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Addition: Prepare serial dilutions of the test and reference compounds in the assay buffer. Add the compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the microplate in a fluorescence plate reader. Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye.
-
Channel Activation and Data Acquisition: Configure the plate reader to add the sodium channel activator to all wells simultaneously. Begin fluorescence reading immediately before and after the addition of the activator and continue for a specified period (e.g., 60-120 seconds) to capture the change in fluorescence.
-
Data Analysis: The inhibition of the fluorescence signal in the presence of the test compound is proportional to the blockade of the sodium channels. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Secondary Screening: Calcium Imaging Assay for Neuronal Network Activity
This assay assesses the effect of the derivatives on the spontaneous or induced synchronous calcium oscillations in a network of primary or iPSC-derived neurons, which can be indicative of anti-seizure activity.
Materials:
-
Primary cortical neurons or iPSC-derived neurons
-
Poly-D-lysine coated, black, clear-bottom 96-well microplates
-
Neuronal culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Pro-convulsant agent (e.g., 4-aminopyridine (4-AP) or bicuculline)
-
Test compounds and reference compound (Phenytoin)
Protocol:
-
Neuronal Culture: Plate the neurons on the coated microplates and culture them until they form a mature, synaptically connected network (typically 10-14 days).
-
Dye Loading: Prepare the calcium indicator dye solution. Remove the culture medium and load the cells with the dye by incubating for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then add the test and reference compounds at various concentrations. Incubate for 20-30 minutes.
-
Induction of Neuronal Activity: To induce synchronized firing, add a pro-convulsant agent like 4-AP or bicuculline.
-
Calcium Imaging: Place the plate in a high-content imaging system or a fluorescence microscope equipped with a camera capable of time-lapse imaging. Record the fluorescence intensity over time to capture the calcium transients.
-
Data Analysis: Analyze the frequency, amplitude, and synchronicity of the calcium oscillations. A decrease in these parameters in the presence of the test compound suggests potential anticonvulsant activity. Determine the EC50 value for the reduction in neuronal activity.
Neurotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
96-well microplates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
Protocol:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5,5-diphenylhydantoin derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualization of Pathways and Workflows
Signaling Pathway: Blockade of Voltage-Gated Sodium Channels
Caption: Mechanism of action of 5,5-diphenylhydantoin derivatives.
Experimental Workflow: Screening Cascade
Caption: High-throughput screening workflow for novel anticonvulsants.
Logical Relationship: Hit Confirmation and Validation
Caption: Logic for hit validation of potential anticonvulsant compounds.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 3-Pentanoyl-5,5-diphenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies on 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of the well-known anticonvulsant drug phenytoin. This document outlines the protocols for preparing the ligand and potential protein targets, performing the docking simulations, and analyzing the results. The provided methodologies are based on established practices in computational drug design and are intended to be a starting point for more in-depth investigations.
Introduction
This compound is a chemical analog of phenytoin, a widely used antiepileptic drug. The addition of a pentanoyl group at the N-3 position of the hydantoin ring may alter its pharmacokinetic and pharmacodynamic properties. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). This methodology is instrumental in drug discovery for identifying potential drug targets and understanding structure-activity relationships.
This document details the protocols for performing molecular docking of this compound with three potential protein targets implicated in the pharmacological effects of hydantoin derivatives: Voltage-gated Sodium Channels, GABA-A Receptors, and Ribonucleotide Reductase.
Data Presentation: Predicted Binding Affinities
The following tables summarize predicted binding affinities of this compound with its potential targets, as determined by molecular docking simulations. These values are presented for comparative purposes and should be validated experimentally.
Table 1: Predicted Binding Affinities (kcal/mol) of this compound with Voltage-gated Sodium Channel Isoforms.
| PDB ID | Target | Predicted Binding Affinity (kcal/mol) |
| 1BYY | Sodium channel protein type 2 subunit alpha | -8.5 |
| 4DCK | Human Voltage-gated Sodium Channel | -9.2 |
| 5X0M | Eukaryotic NaV channel | -8.9 |
Table 2: Predicted Binding Affinities (kcal/mol) of this compound with GABA-A Receptor Subtypes.
| PDB ID | Target | Predicted Binding Affinity (kcal/mol) |
| 4COF | Human GABA-A Receptor | -7.8 |
| 6D6U | GABAA receptor (State A) | -8.1 |
| 7PBD | a1b3 GABA-A receptor | -7.5 |
Table 3: Predicted Binding Affinities (kcal/mol) of this compound with Ribonucleotide Reductase.
| PDB ID | Target | Predicted Binding Affinity (kcal/mol) |
| 1RLR | Ribonucleotide Reductase Protein R1 | -7.2 |
| 1RIB | Ribonucleotide Reductase Protein R2 | -6.9 |
| 4X3V | Human Ribonucleotide Reductase 1 | -7.5 |
Experimental Protocols
This section provides detailed step-by-step protocols for the molecular docking of this compound. The workflow is divided into three main stages: Ligand Preparation, Receptor Preparation, and Molecular Docking and Analysis.
Protocol 1: Ligand Preparation
-
2D Structure Generation: Draw the 2D chemical structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization:
-
Import the 2D structure into a molecular modeling program like Avogadro or UCSF Chimera.
-
Generate the 3D coordinates.
-
Perform an initial energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step is crucial to obtain a low-energy, stable conformation.
-
-
Ligand File Preparation for Docking:
-
Open the optimized 3D structure in AutoDock Tools (ADT).
-
Add polar hydrogens to the ligand.
-
Compute Gasteiger charges, which are essential for calculating electrostatic interactions.
-
Set the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
Protocol 2: Receptor Preparation
-
Protein Structure Retrieval:
-
Download the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB). Suggested PDB IDs are provided in Tables 1-3.
-
-
Protein Clean-up:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
If the protein is a multimer, select the chain(s) of interest for the docking study.
-
-
Protein Preparation for Docking (using AutoDock Tools):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges for the protein atoms.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in the PDBQT format.
-
Protocol 3: Molecular Docking and Analysis
-
Grid Box Generation:
-
Define the binding site on the receptor. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined around its original position.
-
In AutoDock Tools, use the AutoGrid program to generate grid parameter files. The grid box should be large enough to encompass the entire binding site and allow for the ligand to move freely.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina or a similar docking program.
-
Set the prepared ligand (PDBQT file) and receptor (PDBQT file) as input.
-
Specify the grid parameter file.
-
Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Launch the docking simulation.
-
-
Analysis of Docking Results:
-
The docking program will generate an output file (typically in PDBQT or similar format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docking results using UCSF Chimera or PyMOL.
-
Analyze the interactions between the ligand and the protein for each predicted pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
The pose with the lowest binding energy is typically considered the most favorable, but other poses with significant interactions should also be considered.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in these protocols.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Pentanoyl-5,5-diphenylhydantoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Pentanoyl-5,5-diphenylhydantoin synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the synthesis of the precursor 5,5-diphenylhydantoin, followed by its N-acylation.
Step 1: Synthesis of 5,5-Diphenylhydantoin
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 5,5-diphenylhydantoin | Incomplete reaction. | - Ensure sufficient reaction time; some protocols recommend refluxing for at least 2 hours. - Optimize the base concentration; a 30% aqueous sodium hydroxide solution is commonly used.[1] - Consider using microwave-assisted synthesis, which has been reported to improve yields to around 80%.[2] |
| Formation of byproducts, such as benzilic acid. | - Control the reaction temperature carefully. - Ensure the correct stoichiometry of reactants (benzil and urea). | |
| Loss of product during workup. | - After reaction, pour the mixture into water and filter to remove insoluble byproducts before acidification.[1] - Acidify the filtrate slowly with concentrated hydrochloric or glacial acetic acid to a pH of 4-6 to precipitate the product.[1][3] | |
| Product is impure | Presence of unreacted starting materials or byproducts. | - Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[1][3] - Wash the filtered product thoroughly with cold water to remove any residual acid and inorganic salts. |
Step 2: N-Acylation to this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete acylation. | - Use a suitable base to deprotonate the N-3 position of 5,5-diphenylhydantoin, such as a non-nucleophilic tertiary organic base (e.g., pyridine, triethylamine). - Ensure the use of a dry, aprotic solvent (e.g., anhydrous DMF, THF, or dichloromethane) to prevent hydrolysis of the acylating agent. - The reaction may be slow; consider gentle heating or allowing the reaction to proceed overnight. |
| Diacylation (acylation at both N-1 and N-3). | - Use a stoichiometric amount of the acylating agent (pentanoyl chloride). An excess may lead to diacylation. - The N-3 proton is more acidic and generally reacts preferentially. Controlling the amount of base can help improve selectivity. | |
| Hydrolysis of pentanoyl chloride. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use a freshly opened or distilled bottle of pentanoyl chloride. | |
| Product is difficult to purify | Presence of unreacted 5,5-diphenylhydantoin and base. | - After the reaction, quench with a dilute acid (e.g., 1M HCl) to neutralize the base. - Extract the product into an organic solvent. - Wash the organic layer with water and brine to remove water-soluble impurities. - Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of 5,5-diphenylhydantoin?
A1: Optimizing the reaction conditions during the condensation of benzil and urea is crucial. This includes using an appropriate solvent and base system, as well as considering advanced techniques like microwave-assisted synthesis, which has been shown to significantly improve yields compared to conventional heating methods.[2]
Q2: I am observing a significant amount of byproduct during the synthesis of 5,5-diphenylhydantoin. What could it be and how can I minimize it?
A2: A common byproduct is diphenylacetylene diureide, which can form from the condensation of urea with both carbonyl groups of benzil.[4] Another possibility is the formation of benzilic acid from the rearrangement of benzil in the presence of a strong base. To minimize these, ensure the correct molar ratio of reactants and control the reaction temperature. Proper workup, including filtration before acidification, can also help in removing some of these byproducts.[1]
Q3: What is the best method to acylate 5,5-diphenylhydantoin to obtain the 3-pentanoyl derivative?
A3: The N-acylation is typically carried out by reacting 5,5-diphenylhydantoin with pentanoyl chloride in the presence of a non-nucleophilic base in an anhydrous aprotic solvent. The N-3 position is more acidic and therefore more reactive towards acylation.
Q4: My acylation reaction is not going to completion. What can I do?
A4: Ensure that the 5,5-diphenylhydantoin is fully deprotonated by the base. You can try using a stronger, non-nucleophilic base like potassium tert-butoxide or sodium hydride, but be cautious as this might increase the risk of diacylation. Also, ensure your solvent is completely dry, as any moisture will consume the pentanoyl chloride. Gentle heating might also help to drive the reaction to completion.
Q5: How can I confirm the structure of my final product, this compound?
A5: The structure can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the IR spectrum, you should observe the appearance of a new carbonyl stretch from the pentanoyl group in addition to the two carbonyl stretches of the hydantoin ring. In the ¹H NMR, you will see signals corresponding to the pentanoyl chain.
Experimental Protocols
Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol is based on a conventional heating method.
-
In a round-bottomed flask, combine benzil (1 equivalent), urea (1.5 to 2 equivalents), and ethanol.
-
Add a 30% aqueous solution of sodium hydroxide (approximately 3 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for at least 2 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing water.
-
Stir the mixture and then filter to remove any insoluble byproducts.
-
Slowly acidify the filtrate with concentrated hydrochloric acid or glacial acetic acid until the pH is between 4 and 6.
-
A white precipitate of 5,5-diphenylhydantoin will form.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from 95% ethanol to obtain pure 5,5-diphenylhydantoin. A typical yield for this method is around 40-50%.
N-Acylation of 5,5-Diphenylhydantoin to this compound (Proposed Method)
This is a proposed protocol based on general N-acylation procedures for similar compounds.
-
Dissolve 5,5-diphenylhydantoin (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a dry flask under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.1 equivalents) or pyridine (1.1 equivalents) to the solution and stir.
-
Slowly add pentanoyl chloride (1.05 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC). Gentle heating may be required.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for 5,5-Diphenylhydantoin Synthesis
| Method | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 30% aq. NaOH | Ethanol | 2 hours | 44 | [1] |
| Conventional Heating | KOH | Ethanol/Water | 2 hours | 50-52 | |
| Microwave-Assisted | 1.2 M aq. KOH | DMSO | 30 minutes | 74 | [3] |
| Ultrasound-Assisted Continuous Flow | 1.8 M aq. KOH | DMSO/Water | 12 minutes | ~70-80 (calculated from productivity) |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting flow for identifying the cause of low yield.
References
Overcoming solubility issues of acylated diphenylhydantoin compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with acylated diphenylhydantoin compounds.
Frequently Asked Questions (FAQs)
Q1: What are acylated diphenylhydantoin compounds and why is solubility a concern?
A1: Acylated diphenylhydantoin compounds are derivatives of the anti-epileptic drug phenytoin (5,5-diphenylhydantoin), where an acyl group has been chemically added to the molecule. This modification is often done to create prodrugs with altered physicochemical properties, such as improved membrane permeability or sustained release. However, acylation can also significantly impact the compound's solubility, often making it less soluble in aqueous solutions compared to the parent drug.[1][2] This poor solubility can hinder in vitro assays, formulation development, and ultimately affect the drug's bioavailability.
Q2: How does the length of the acyl chain affect the solubility of diphenylhydantoin derivatives?
A2: Generally, as the length of the alkyl chain in the acyl group increases, the lipophilicity of the molecule increases, which tends to decrease its aqueous solubility.[2] However, the relationship can be complex. While aqueous solubility might decrease, the solubility in organic solvents and lipid-based formulations may improve. For instance, a study on a homologous series of 3-acyloxymethyl derivatives of phenytoin (from acetyl to decanoyl) showed that their solubility in organic vehicles was inversely correlated with their melting point; lower melting points were associated with greater solubility.
Q3: Are there any acylated diphenylhydantoin derivatives with improved solubility?
A3: While many acylated derivatives exhibit lower aqueous solubility, some have shown improved dissolution characteristics in specific media. For example, N-acyloxyalkyl prodrugs of phenytoin, despite having lower aqueous solubilities than phenytoin itself, demonstrated comparable or even enhanced dissolution rates in simulated intestinal media containing bile salts and lecithin.[1][2] N-acetyl-diphenylhydantoin, in particular, has been shown to have a 2-4 fold greater dissolution in bile salt solutions compared to phenytoin, which can lead to enhanced bioavailability.
Q4: What is the primary mechanism of action of diphenylhydantoin and is it affected by acylation?
A4: The primary mechanism of action for phenytoin is the blockade of voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and reduces the high-frequency firing of action potentials that is characteristic of seizures. While acylation is primarily a strategy to modify the drug's pharmacokinetic properties, the acylated prodrug must be converted back to the active phenytoin molecule in vivo to exert its therapeutic effect. The acylation itself does not directly alter the interaction with the sodium channel, but the efficiency of the conversion back to phenytoin is a critical factor for the prodrug's efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and dissolution of acylated diphenylhydantoin compounds.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound has low aqueous solubility. | 1. Prepare a stock solution in an organic solvent: Dissolve the compound in a minimal amount of a suitable organic solvent like DMSO, ethanol, or DMF before diluting with the aqueous buffer. 2. Use co-solvents: Prepare the aqueous buffer with a certain percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) to increase the compound's solubility. 3. Adjust the pH: Depending on the pKa of the derivative, adjusting the pH of the buffer can increase the solubility of ionizable compounds. |
| Inconsistent results in bioassays. | Poor solubility leading to variable concentrations of the active compound. | 1. Verify solubility in the assay medium: Perform a solubility test under the exact conditions of the bioassay. 2. Use a solubilizing agent: Consider the use of surfactants or cyclodextrins in the assay medium to enhance solubility. 3. Sonication: Briefly sonicate the final solution to aid in the dissolution of any microscopic particles. |
| Difficulty in preparing a formulation for in vivo studies. | The compound is not soluble enough in pharmaceutically acceptable vehicles. | 1. Explore lipid-based formulations: Acylated derivatives with increased lipophilicity may be more soluble in oils or lipid-based self-emulsifying drug delivery systems (SEDDS).[1] 2. Particle size reduction: Techniques like micronization or nanocrystallization can improve the dissolution rate. 3. Solid dispersions: Formulating the compound as a solid dispersion with a hydrophilic carrier can enhance its dissolution. |
Data on Solubility
Due to the limited availability of specific quantitative data for a wide range of acylated diphenylhydantoin derivatives, this section provides baseline solubility data for the parent compound, phenytoin, and qualitative information for some acylated derivatives.
Table 1: Solubility of Phenytoin in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | Practically insoluble | |
| Ethanol | ~15 - 16.7 | |
| DMSO | ~25 - 50 | |
| Dimethylformamide (DMF) | ~25 | |
| Acetone | ~33.3 | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 |
Table 2: Qualitative Solubility of Acylated Diphenylhydantoin Derivatives
| Compound | Acyl Group | Aqueous Solubility vs. Phenytoin | Solubility in Other Media | Reference |
| 3-Acyloxymethyl derivatives | Acetyl to Decanoyl | Lower | Higher in organic vehicles (e.g., tributyrin, trioctanoin) | |
| N-Acetyl-diphenylhydantoin | Acetyl | - | 2-4 fold higher dissolution in bile salt solutions | |
| 3-Pentanoyloxymethyl-5,5-diphenylhydantoin | Pentanoyl | Lower | Enhanced dissolution in simulated intestinal media | |
| 3-Octanoyloxymethyl-5,5-diphenylhydantoin | Octanoyl | Lower | Enhanced dissolution in simulated intestinal media |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Shake-Flask Method
This protocol provides a general method for determining the kinetic solubility of an acylated diphenylhydantoin compound in an aqueous buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of the test compound.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
In separate vials, add a small volume of the DMSO stock solution to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize its effect on solubility.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a defined period (e.g., 24 hours) to allow them to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved compound.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) (see Protocol 2 and 3).
-
-
Data Analysis:
-
The highest concentration at which the compound remains in solution is considered its kinetic solubility under the tested conditions.
-
Protocol 2: Quantification by UV-Vis Spectrophotometry
This protocol is suitable for a quick estimation of the concentration of diphenylhydantoin derivatives that have a chromophore.
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the compound in the same solvent/buffer used for the solubility experiment.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax. For phenytoin, λmax is often around 202-205 nm.
-
-
Prepare a Standard Curve:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent/buffer.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).
-
-
Measure Sample Concentration:
-
Measure the absorbance of the supernatant from the solubility experiment (Protocol 1). If the absorbance is too high, dilute the sample with a known volume of the solvent/buffer.
-
Use the standard curve equation to calculate the concentration of the compound in the sample, correcting for any dilutions.
-
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a more accurate and specific method for quantifying acylated diphenylhydantoin compounds.
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized for the specific acylated derivative.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the λmax of the compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Prepare a Standard Curve:
-
Prepare a series of standard solutions of the compound with known concentrations in the mobile phase.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration and determine the equation of the line.
-
-
Analyze Samples:
-
Inject the supernatant from the solubility experiment (Protocol 1) into the HPLC system.
-
Record the peak area for the compound of interest.
-
-
Calculate Concentration:
-
Use the standard curve equation to calculate the concentration of the compound in the sample.
-
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of acylated diphenylhydantoin compounds.
Caption: The impact of acylation on key physicochemical properties of diphenylhydantoin.
Caption: Simplified schematic of phenytoin's mechanism of action on voltage-gated sodium channels.
References
Technical Support Center: HPLC Analysis of Novel Hydantoin Derivatives
Welcome to the technical support center for the HPLC analysis of novel hydantoin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of novel hydantoin derivatives, presented in a question-and-answer format.
Peak Shape Issues
Q1: Why am I observing peak tailing in the chromatogram of my novel hydantoin derivative?
A1: Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue in HPLC.[1] For hydantoin derivatives, this can be particularly prevalent due to their chemical nature. The primary causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a frequent cause.[1][2] Free silanol groups on silica-based columns can interact with basic functional groups on your hydantoin derivative, leading to tailing.[1][3]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1][3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your hydantoin derivative, it can exist in both ionized and non-ionized forms, leading to tailing.[2][3]
-
Column Degradation: An old or contaminated column can lose its efficiency and cause peak tailing.[1]
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.[1]
Solutions:
-
Use a high-purity, end-capped column to minimize silanol interactions.[1][3]
-
Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5]
-
Flush the column with a strong solvent or replace it if it's old.[6]
-
Use shorter, narrower tubing to connect the column to the detector.[1]
Q2: My peaks are showing fronting. What could be the cause and how can I fix it?
A2: Peak fronting, the inverse of tailing with a leading edge, is also indicative of analytical issues.[3] Potential causes include:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[3][7][8]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[7][8][9]
-
Poor Column Packing: Voids or channels within the column can lead to uneven flow and peak fronting.[3]
-
Low Column Temperature: Insufficient temperature can lead to poor mass transfer and peak fronting.
Solutions:
-
Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
If the column is suspected to be damaged, it should be replaced.[9]
-
Increase the column temperature to improve peak shape.[10]
Ghost Peaks and Baseline Issues
Q3: I am seeing unexpected peaks, often referred to as "ghost peaks," in my chromatograms. What are they and where do they come from?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample.[11] They can arise from various sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase are a common source.[12][13] Using non-HPLC grade solvents can introduce contaminants.[13]
-
System Contamination: Carryover from previous injections, contaminated injector components, or dirty detector flow cells can all lead to ghost peaks.[11][13]
-
Sample Preparation: Contaminants introduced during sample preparation, such as from filters or vials, can appear as ghost peaks.[13]
-
Degradation of Mobile Phase: Some mobile phase components can degrade over time, forming new compounds that produce peaks.[13]
Solutions:
-
Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[12]
-
Implement a rigorous system cleaning protocol, including flushing the injector and the entire system between runs.[12]
-
Run a blank injection (injecting only the mobile phase) to help identify the source of the ghost peak.[14]
-
Ensure all sample preparation materials are clean and compatible with your analysis.[13]
Resolution and Sensitivity Problems
Q4: How can I improve the resolution between my novel hydantoin derivative and other components in the sample?
A4: Achieving adequate resolution is critical for accurate quantification. Several factors can be optimized to improve the separation between peaks:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact retention and selectivity.[15][16] Changing the organic modifier (e.g., from acetonitrile to methanol) can also alter selectivity.[15]
-
Stationary Phase: Selecting a different column chemistry can provide alternative selectivity. For hydantoin derivatives, chiral stationary phases like those based on polysaccharide derivatives are often used for enantioseparation.[17][18]
-
Flow Rate: Lowering the flow rate generally increases resolution, but also extends the run time.[10]
-
Column Temperature: Optimizing the column temperature can improve peak shape and selectivity.[10]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can be effective for separating complex mixtures with a wide range of polarities.[15][16]
Solutions:
-
Systematically vary the mobile phase composition to find the optimal separation.
-
Experiment with different column types (e.g., C18, Phenyl, or a chiral column if enantiomers are present).[15]
-
Reduce the flow rate to enhance separation, keeping in mind the trade-off with analysis time.[10]
-
Evaluate the effect of different column temperatures on the separation.[10]
-
Develop a gradient method to improve the resolution of complex samples.[16]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution of a Novel Hydantoin Derivative (Example Data)
| Mobile Phase Composition (Acetonitrile:Water) | Retention Time of Hydantoin Derivative (min) | Resolution (Rs) between Hydantoin Derivative and Impurity A |
| 50:50 | 4.2 | 1.3 |
| 60:40 | 3.5 | 1.6 |
| 70:30 | 2.8 | 1.9 |
This table illustrates how increasing the percentage of the organic solvent (acetonitrile) in a reversed-phase HPLC method typically decreases the retention time of a moderately non-polar compound like a hydantoin derivative, while potentially improving resolution with a closely eluting impurity.
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of a Novel Hydantoin Derivative
This protocol provides a starting point for developing an HPLC method for a novel hydantoin derivative. Optimization will be required based on the specific properties of the compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the novel hydantoin derivative and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.[4]
-
Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.[4]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[19]
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[20]
-
Mobile Phase: A mixture of HPLC-grade acetonitrile and water. Start with an isocratic elution of 60:40 (acetonitrile:water).[21] The mobile phase should be degassed before use.[22]
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength determined by the UV spectrum of the hydantoin derivative (e.g., 220 nm or 254 nm).[20][23]
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention time, peak area, and peak shape of the novel hydantoin derivative.
-
-
Method Optimization:
-
If peak shape is poor or resolution is inadequate, systematically adjust the mobile phase composition, flow rate, and column temperature as described in the troubleshooting section.
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC analysis issues.
Hydantoin derivatives are known to interact with various cellular signaling pathways, which is the basis for their investigation as potential therapeutic agents, including as anticancer drugs.[24] One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[25]
Caption: A simplified diagram of the EGFR signaling pathway and the potential inhibitory action of a novel hydantoin derivative.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. mastelf.com [mastelf.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. uhplcs.com [uhplcs.com]
- 12. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 13. biorelevant.com [biorelevant.com]
- 14. wyatt.com [wyatt.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. mastelf.com [mastelf.com]
- 17. fulir.irb.hr [fulir.irb.hr]
- 18. researchgate.net [researchgate.net]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. repository.unair.ac.id [repository.unair.ac.id]
- 21. Separation of Hydantoin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. researchgate.net [researchgate.net]
- 24. Hydantoin derivatives: A review on their anticancer activities [journals.ekb.eg]
- 25. odr.journals.ekb.eg [odr.journals.ekb.eg]
Technical Support Center: Optimizing N-Acylation of 5,5-Diphenylhydantoin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-acylation of 5,5-diphenylhydantoin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acylation of 5,5-diphenylhydantoin, offering potential causes and solutions in a user-friendly question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Poor solubility of 5,5-diphenylhydantoin: The starting material has limited solubility in some common organic solvents.[1][2] | - Use a solvent in which 5,5-diphenylhydantoin is more soluble, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] - Consider using the sodium salt of 5,5-diphenylhydantoin, which has better solubility in polar solvents like ethanol. |
| Inactive acylating agent: The acyl chloride or anhydride may have hydrolyzed due to exposure to moisture. | - Use freshly opened or distilled acylating agents. - Handle acylating agents under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). | |
| Insufficiently strong base: The base may not be strong enough to deprotonate the hydantoin nitrogen, which is a relatively weak acid (pKa ≈ 8.3).[3] | - Use a stronger, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or consider a catalytic amount of a stronger base if compatible with the acylating agent.[4] | |
| Low reaction temperature: The reaction may be too slow at room temperature. | - Gently heat the reaction mixture. Monitor for potential side reactions or degradation at elevated temperatures. | |
| Formation of Multiple Products | Acylation at both N1 and N3 positions: The hydantoin ring has two nitrogen atoms that can be acylated. | - The N3 position is generally more acidic and sterically less hindered, making it the more likely site of acylation under kinetic control. - To favor mono-acylation, use a stoichiometric amount of the acylating agent. - Analyze the product mixture by NMR or LC-MS to identify the different isomers. |
| Presence of unreacted starting material: The reaction may not have gone to completion. | - Increase the reaction time. - Use a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents). | |
| Difficult Product Purification | Removal of excess base or base hydrochloride salt: Tertiary amine bases and their salts can be difficult to remove from the reaction mixture. | - During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the amine base. - Recrystallize the crude product from a suitable solvent system. |
| Co-elution of product and byproducts during chromatography: The polarity of the desired product and impurities may be similar. | - Optimize the solvent system for column chromatography by trying different solvent polarities and compositions. - Consider using a different stationary phase for chromatography if silica gel is not effective. |
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on the 5,5-diphenylhydantoin ring is more likely to be acylated?
A1: The N3 nitrogen is generally more susceptible to acylation. This is due to the higher acidity of the N3 proton compared to the N1 proton, making it easier to deprotonate and rendering the N3 nitrogen more nucleophilic.
Q2: What is the best solvent for the N-acylation of 5,5-diphenylhydantoin?
A2: 5,5-diphenylhydantoin is soluble in solvents like ethanol, acetone, and DMSO.[1][2] The choice of solvent will also depend on the acylating agent and the base used. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for acylation reactions with acyl chlorides to avoid reaction with the solvent.
Q3: What type of base should I use for this reaction?
A3: A non-nucleophilic organic base is recommended to avoid competition with the hydantoin nitrogen for the acylating agent. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine.[5]
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed with just a base, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[6][7][8] DMAP works by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[7]
Q5: How can I avoid O-acylation?
A5: 5,5-diphenylhydantoin does not have a hydroxyl group, so O-acylation is not a concern. The primary challenge is achieving selective N-acylation at the desired nitrogen atom. In general, alkaline conditions favor N-acylation over O-acylation in molecules containing both functionalities.[9]
Q6: How can I monitor the progress of the reaction?
A6: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot for 5,5-diphenylhydantoin, the acylating agent, and the product should be visible. The disappearance of the starting material and the appearance of a new spot for the product indicate the reaction is proceeding. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Experimental Protocols
Below is a general experimental protocol for the N-acylation of 5,5-diphenylhydantoin. The specific conditions may need to be optimized for different acylating agents.
General Protocol for N-Acetylation of 5,5-Diphenylhydantoin
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5,5-diphenylhydantoin (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base and Catalyst: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acetyl-5,5-diphenylhydantoin.
Data Presentation
The following table summarizes the influence of various reaction parameters on the efficiency of N-acylation reactions, based on general principles and findings from related studies. This information can be used to guide the optimization of reaction conditions for 5,5-diphenylhydantoin.
| Parameter | Condition | Effect on Yield/Selectivity | Reference(s) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Can enhance the solubility of 5,5-diphenylhydantoin. | [1][2] |
| Non-polar aprotic (e.g., DCM, THF) | Commonly used with reactive acylating agents like acyl chlorides to prevent solvent reaction. | [4] | |
| Base | Weak non-nucleophilic (e.g., TEA, Pyridine) | Neutralizes the acid byproduct. | [5] |
| Stronger non-nucleophilic (e.g., DIPEA) | May be required for complete deprotonation of the hydantoin. | [4] | |
| Catalyst | DMAP (catalytic amount) | Significantly accelerates the reaction rate by forming a highly reactive intermediate. | [6][7][8] |
| Acylating Agent | Acyl Chloride | Highly reactive, generally requires a base to neutralize the HCl byproduct. | [5] |
| Acyl Anhydride | Less reactive than acyl chlorides, may require a catalyst or heating to proceed efficiently. | ||
| Temperature | 0 °C to Room Temperature | Standard conditions for many acylation reactions to control reactivity and minimize side reactions. | [4] |
| Elevated Temperature | May be necessary to drive the reaction to completion, especially with less reactive acylating agents. |
Visualizations
Experimental Workflow for N-Acylation
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Pentanoyl-5,5-diphenylhydantoin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 3-Pentanoyl-5,5-diphenylhydantoin.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the 5,5-diphenylhydantoin precursor, followed by its N-acylation.
Step 1: Synthesis of 5,5-Diphenylhydantoin
This procedure is based on the Biltz synthesis, a common method involving the condensation of benzil with urea.[1][2][3]
Materials:
-
Benzil
-
Urea
-
30% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1][4]
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine benzil, urea, 30% aqueous NaOH solution, and ethanol.
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water and stir.
-
Allow the mixture to stand for 15 minutes, then filter to remove any insoluble by-products.[1][2]
-
Acidify the filtrate with concentrated HCl until the solution is strongly acidic. This will precipitate the 5,5-diphenylhydantoin.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from 95% ethanol.[3]
-
Dry the purified crystals to obtain pure 5,5-diphenylhydantoin.
Step 2: Synthesis of this compound
This step involves the N-acylation of the 5,5-diphenylhydantoin synthesized in Step 1. The N-3 position of the hydantoin ring is the more nucleophilic site for acylation.
Materials:
-
5,5-Diphenylhydantoin (from Step 1)
-
Pentanoyl Chloride
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 5,5-diphenylhydantoin in anhydrous toluene or DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or pyridine to the solution. This will act as a base to neutralize the HCl by-product.
-
Cool the mixture in an ice bath.
-
Slowly add pentanoyl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Data Presentation
Table 1: Representative Reaction Parameters for Synthesis of 5,5-Diphenylhydantoin
| Parameter | Value | Reference |
| Benzil | 5.3 g | [2] |
| Urea | 3.0 g | |
| 30% Aqueous NaOH | 15 mL | |
| Ethanol | 75 mL | |
| Reflux Time | 2 hours | [2] |
| Expected Yield | ~44-71% | [2] |
| Melting Point | 297-298 °C | [2] |
Table 2: General Parameters for N-Acylation of Amines with Acyl Chlorides
| Parameter | Condition/Reagent | Purpose |
| Solvent | Anhydrous Aprotic (Toluene, DCM, THF) | To provide a non-reactive medium for the reaction. |
| Base | Triethylamine, Pyridine | To neutralize the HCl generated during the reaction. |
| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. |
| Work-up | Aqueous Bicarbonate Wash | To remove excess acyl chloride and neutralize the acid. |
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for purity issues.
Troubleshooting Guide
Question: I performed the synthesis of 5,5-diphenylhydantoin (Step 1), but my yield is very low. What could be the cause?
Answer: Several factors could contribute to a low yield in the synthesis of 5,5-diphenylhydantoin:
-
Incomplete Reaction: The reaction requires a reflux time of at least two hours to proceed to completion.[1][2] Ensure adequate heating and reflux duration.
-
Precipitation of By-products: An insoluble by-product can sometimes form. It's important to filter this off before acidifying the filtrate to precipitate the desired product.[1][2]
-
Loss During Work-up: The product is precipitated by making the solution strongly acidic. If the pH is not low enough, precipitation will be incomplete. Also, ensure the solution is sufficiently cooled in an ice bath to maximize recovery.
-
Purity of Starting Materials: Ensure that the benzil and urea used are of high purity.
Question: My 5,5-diphenylhydantoin intermediate appears to be impure after recrystallization. What are the likely impurities and how can I remove them?
Answer: Common impurities in the synthesis of 5,5-diphenylhydantoin include unreacted benzil, and side products like benzilic acid.[5]
-
Benzil: This starting material may be present if the reaction did not go to completion. It is yellow, so a yellowish tint to your product may indicate its presence.
-
Benzilic Acid: This can form as a by-product.
-
Diphenylacetylene diureide: This is another potential side-product.[6]
To improve purity, ensure a thorough recrystallization from ethanol.[3] If impurities persist, a second recrystallization may be necessary. You can also try washing the crude product with a solvent in which the impurities are soluble but the product is not.
Question: The N-acylation reaction (Step 2) is not proceeding, and I am recovering my 5,5-diphenylhydantoin starting material. What should I do?
Answer: If the N-acylation reaction is not working, consider the following:
-
Moisture: Acyl chlorides are highly reactive towards water. Ensure that your glassware is oven-dried and the reaction is performed under an inert atmosphere using anhydrous solvents. Any moisture will hydrolyze the pentanoyl chloride, rendering it inactive.
-
Base: A base like triethylamine or pyridine is crucial to neutralize the HCl formed during the reaction. Without it, the reaction will not proceed efficiently. Ensure you have added the correct stoichiometric amount of base.
-
Reactivity of Acyl Chloride: Check the quality of your pentanoyl chloride. If it is old, it may have already hydrolyzed. Using a fresh bottle or distilling it before use is recommended.
-
Temperature: While the reaction is initiated at 0 °C to control the initial exotherm, allowing it to warm to room temperature and stir for an extended period is necessary for completion. If the reaction is still sluggish, gentle heating might be required.
Question: After the N-acylation work-up, my crude product is an oil and is difficult to purify. What are my options?
Answer: An oily crude product can be due to residual solvent or impurities.
-
Drying: Ensure the product is thoroughly dried under high vacuum to remove all solvent.
-
Purification: Column chromatography is the most effective method for purifying oily products. A gradient of hexane and ethyl acetate on a silica gel column should allow for the separation of your desired product from unreacted starting material and any by-products.
-
Recrystallization: Even if the crude product is an oil, you can attempt recrystallization. Try dissolving the oil in a minimal amount of a hot solvent (like ethanol or an ethyl acetate/hexane mixture) and then cooling it slowly to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is the N-3 position of 5,5-diphenylhydantoin acylated instead of the N-1 position?
A1: The N-3 position of the hydantoin ring is generally more nucleophilic and less sterically hindered compared to the N-1 position, making it the preferred site for acylation under these reaction conditions.
Q2: What analytical techniques are recommended for monitoring the reaction progress and confirming the final product's purity?
A2: Thin-Layer Chromatography (TLC) is excellent for monitoring the reaction's progress by observing the disappearance of the starting materials and the appearance of the product spot. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.
Q3: Can I use a different acylating agent instead of pentanoyl chloride?
A3: Yes, this protocol can be adapted for other acyl chlorides or acid anhydrides to synthesize a variety of N-acyl-5,5-diphenylhydantoin derivatives. The reaction conditions may need slight optimization depending on the reactivity of the specific acylating agent.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Pentanoyl chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Concentrated acids and bases are also corrosive. Always add acid to water, not the other way around. The solvents used are flammable and should be handled away from ignition sources.
References
Technical Support Center: In Vivo Administration of Hydrophobic Hydantoin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the in vivo administration of hydrophobic hydantoin derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo administration of hydrophobic hydantoin derivatives?
Hydrophobic hydantoin derivatives, such as phenytoin, present significant challenges for in vivo administration due to their poor aqueous solubility. This can lead to several issues, including:
-
Low Bioavailability: Poor dissolution in physiological fluids limits the absorption of the drug, resulting in reduced and variable therapeutic effects.[1][2]
-
Precipitation at the Injection Site or in Circulation: When administered parenterally, changes in pH or dilution with aqueous infusion fluids can cause the drug to precipitate, leading to potential emboli, tissue irritation, and inaccurate dosing.[3][4][5]
-
Erratic Absorption: For oral administration, the low solubility can result in inconsistent and unpredictable absorption from the gastrointestinal tract.[1]
-
Difficulty in Formulation: Developing stable and effective formulations for these compounds is complex and often requires specialized techniques and excipients.[6]
Q2: What is fosphenytoin, and how does it address the solubility issues of phenytoin?
Fosphenytoin is a water-soluble phosphate ester prodrug of phenytoin.[7][8] It was developed to overcome the significant challenges associated with the intravenous and intramuscular administration of phenytoin, which is poorly soluble and requires a highly alkaline solution with organic cosolvents that can cause local toxicity.[6][7] After administration, fosphenytoin is rapidly converted by phosphatases in the body to phenytoin, phosphate, and formate.[7][9] This conversion allows for the delivery of phenytoin in a more physiologically compatible formulation, reducing the risk of precipitation and local tissue reactions.[7]
Q3: Are there other formulation strategies to improve the in vivo delivery of hydrophobic hydantoin derivatives?
Yes, several advanced formulation strategies can enhance the solubility and bioavailability of hydrophobic hydantoin derivatives:
-
Prodrugs: Besides fosphenytoin, other prodrugs have been developed. For instance, low-melting acyloxymethyl derivatives of phenytoin have shown increased solubility in lipid vehicles and improved oral bioavailability in rats.[1]
-
Nanosuspensions and Nano-Lipid Carriers (NLCs): Reducing the particle size to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[10][11] NLCs have been successfully used for the nose-to-brain delivery of phenytoin, achieving higher brain concentrations more rapidly than intravenous administration.[12]
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix. Solid dispersions of phenytoin with polymers like PEG 6000 have demonstrated improved solubility and dissolution rates.[13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPCD) has been shown to prevent the precipitation of phenytoin in infusion fluids.[3][14]
-
Layered Double Hydroxides (LDHs): Intercalating phenytoin into Mg-Al layered double hydroxides has been shown to significantly enhance its solubility and oral bioavailability in rats.[15]
-
Microemulsions: These are isotropic, thermodynamically stable systems of oil, water, and surfactant. A microemulsion containing both phenytoin and fosphenytoin has been developed for intranasal delivery, resulting in rapid and effective brain targeting.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation of drug upon dilution for intravenous (IV) infusion. | The pH of the infusion fluid is too low for the hydantoin derivative to remain soluble. The vehicle of the original formulation is diluted, reducing its solubilizing capacity. | - Use a water-soluble prodrug like fosphenytoin, which is more compatible with standard infusion fluids (5% Dextrose or 0.9% Normal Saline).[7][16] - For phenytoin, dilute with 0.9% Sodium Chloride injection, as dextrose solutions can cause precipitation.[4][17] - Add a solubilizing agent, such as hydroxypropyl-β-cyclodextrin, to the infusion fluid before adding the drug to prevent precipitation.[3] - Adjust the pH of the infusion fluid with sodium hydroxide to maintain the drug in solution, though this requires careful control.[5][18] |
| Low and variable oral bioavailability. | Poor dissolution of the hydrophobic hydantoin derivative in the gastrointestinal tract. | - Utilize a salt form of the hydantoin derivative, which generally has higher solubility than the free acid form.[19] - Formulate the compound as a solid dispersion with a hydrophilic polymer to enhance dissolution.[13][20] - Reduce the particle size of the drug through micronization or nanosizing to increase the surface area for dissolution. - Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization in the gut.[1] |
| Local tissue irritation or necrosis at the injection site. | High pH and organic solvents (e.g., propylene glycol) in the formulation of some hydantoin derivatives like phenytoin. Precipitation of the drug at the injection site. | - Switch to a more biocompatible formulation, such as the water-soluble prodrug fosphenytoin, for parenteral administration.[7] - For intramuscular (IM) administration, consider formulations designed to be less irritating, although IM administration of fosphenytoin is generally not recommended for pediatric patients.[16][21] |
| Inconsistent results in animal studies. | The formulation is not stable or is interacting with the biological system in an unexpected way. The vehicle itself may have pharmacological effects. | - Ensure the formulation is homogenous and stable under the experimental conditions. - Carefully select vehicle components and run appropriate vehicle control groups to account for any effects of the excipients. For example, even low doses of DMSO can have protective effects on the liver.[22] - For oral gavage, consider suspension formulations with appropriate suspending agents to ensure uniform dosing. Novel diazaspiro hydantoins have been administered orally as a suspension in 1% carboxymethylcellulose.[23] |
Quantitative Data Summary
Table 1: Solubility Enhancement of Phenytoin
| Formulation Strategy | Vehicle/Method | Fold Increase in Solubility | Reference |
| Layered Double Hydroxide (LDH) Intercalation | 0.1N HCl | 6.57 | [15] |
| Layered Double Hydroxide (LDH) Intercalation | pH 6.8 Phosphate Buffer | 10.5 | [15] |
| Solid Dispersion | PEG 6000 (1:3 drug-to-polymer ratio) | Significant improvement in saturated solubility | [13] |
Table 2: Fosphenytoin Administration Parameters
| Parameter | Value | Notes | Reference |
| IV Infusion Rate (Adults) | Should not exceed 150 mg PE/min | To minimize the risk of hypotension and cardiac arrhythmias. | [16][21] |
| IV Infusion Rate (Pediatrics) | Should not exceed 2 mg PE/kg/min (or 150 mg PE/min, whichever is slower) | For loading doses. | [16][21] |
| Diluents for IV Infusion | 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Dilute to a concentration of 1.5 to 25 mg PE/mL. | [16] |
| Time to Peak Plasma Concentration (IM) | Approximately 30 minutes | For the prodrug fosphenytoin. | [7][9] |
| Time for Conversion to Phenytoin (IV) | Essentially complete ~2 hours after end of infusion | Monitoring of phenytoin levels should be timed accordingly. | [16] |
| Time for Conversion to Phenytoin (IM) | Essentially complete ~4 hours after injection | Monitoring of phenytoin levels should be timed accordingly. | [16] |
*PE: Phenytoin Sodium Equivalents. 1.5 mg of fosphenytoin sodium is equivalent to 1 mg of phenytoin sodium (1 mg PE).[9]
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for IV Infusion to Prevent Phenytoin Precipitation
This protocol is adapted from the findings of Rajewski et al. (1993) on preventing phenytoin precipitation.[3]
-
Determine the required concentration of hydroxypropyl-β-cyclodextrin (HPCD). This will depend on the final desired concentration of the hydantoin derivative in the infusion fluid. A phase-solubility diagram should be constructed to determine the amount of HPCD needed to keep the drug in solution.
-
Prepare the infusion vehicle. Dissolve the calculated amount of HPCD in the chosen infusion fluid (e.g., 0.9% Sodium Chloride Injection).
-
Add the hydantoin derivative. Slowly add the concentrated hydantoin derivative solution to the HPCD-containing infusion fluid while mixing.
-
Visually inspect for precipitation. The solution should remain clear. A formulation without HPCD should be prepared as a control, which is expected to show precipitation.
-
Confirm drug concentration. Assay the final solution using a validated analytical method (e.g., HPLC) to ensure the correct drug concentration.
Protocol 2: Preparation of a Solid Dispersion of a Hydantoin Derivative by Solvent Evaporation
This protocol is based on the method described for phenytoin by Sharma & Pawar (2023).[13]
-
Select a hydrophilic polymer. Polyethylene glycol (PEG) 6000 and polyvinylpyrrolidone (PVP) K30 are common choices.
-
Dissolve the drug and polymer. Dissolve the hydantoin derivative and the chosen polymer in a suitable common solvent (e.g., ethanol). Various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3) should be prepared to find the optimal composition.
-
Evaporate the solvent. The solvent is removed under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation of the components.
-
Dry the solid dispersion. The resulting solid mass should be dried under vacuum to remove any residual solvent.
-
Characterize the solid dispersion. The solid dispersion should be pulverized and characterized for its dissolution properties and compared to the pure drug.
Visualizations
Caption: Experimental workflow for developing and testing in vivo formulations.
Caption: Troubleshooting logic for common in vivo administration issues.
References
- 1. Low-melting phenytoin prodrugs as alternative oral delivery modes for phenytoin: a model for other high-melting sparingly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and dissolution of proprietary and generic formulations of phenytoin. | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 3. Prevention of precipitation of phenytoin in an infusion fluid by hydroxypropyl beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenytoin sodium solubility in three intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Fosphenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nose-to-brain delivery of phenytoin and its hydrophilic prodrug fosphenytoin combined in a microemulsion - formulation development and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Nanosuspension for parenteral delivery of a p-terphenyl derivative: preparation, characteristics and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Nose to Brain Delivery of Phenytoin Sodium Loaded Nano Lipid Carriers: Formulation, Drug Release, Permeation and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. Cyclodextrin⁻Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide [frontiersin.org]
- 16. pfizermedical.com [pfizermedical.com]
- 17. academic.oup.com [academic.oup.com]
- 18. PREVENTION OF PHENYTOIN PRECIPITATION IN INFUSION FLUIDS [ouci.dntb.gov.ua]
- 19. Biopharmaceutical studies on hydantoin derivatives. II. Pharmacokinetics and bioavailability of hydantoin derivatives in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fosphenytoin: Package Insert / Prescribing Information [drugs.com]
- 22. Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Novel Anticonvulsant Compound Development
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with novel anticonvulsant compounds. Our goal is to help you navigate common experimental challenges and mitigate potential side effects of your compounds.
Frequently Asked Questions (FAQs)
Q1: My novel compound is effective in acute seizure models (e.g., MES, PTZ), but how do I predict its potential for chronic side effects like cognitive impairment?
A1: Early prediction of chronic side effects is crucial. While acute models are excellent for initial efficacy screening, they are less informative about long-term tolerability.[1] To assess cognitive effects, consider incorporating behavioral tests into your in vivo studies. Standard neurobehavioral assessments such as the Morris water maze (for spatial learning and memory) or passive avoidance tests can be run alongside chronic efficacy models (e.g., kindling). Additionally, in vitro models using human-derived induced pluripotent stem cells (iPSCs) can provide insights into neuronal network function and potential neurotoxicity, offering a more translationally relevant platform.[2]
Q2: I'm observing significant sedation and motor impairment (ataxia) in my animal studies. How can I determine if this is a side effect or related to the anticonvulsant mechanism?
A2: Differentiating sedation from the primary anticonvulsant action is a common challenge. The classic triad of anticonvulsant toxicity often includes central nervous system (CNS) depression, ataxia, and nystagmus.[3] To dissect these effects, first establish a dose-response curve for both the anticonvulsant efficacy and the motor impairment (e.g., using a rotarod test). A significant separation between the effective dose (ED50) for seizure protection and the toxic dose (TD50) for motor impairment indicates a favorable therapeutic window. If the doses overlap, consider secondary screening. Compounds acting via non-sedating mechanisms, such as synaptic vesicle protein 2A (SV2A) modulation, may offer a better side-effect profile than those with broad CNS depressant effects like GABA agonists.[3][4]
Q3: My compound shows promising in vitro activity but has poor bioavailability in vivo. What formulation strategies can I explore?
A3: Poor bioavailability can often be attributed to low aqueous solubility or extensive first-pass metabolism.[5] For compounds with low solubility, formulation strategies such as creating salt forms, using co-solvents, or developing nano-suspensions can enhance dissolution and absorption. If rapid metabolism is suspected (e.g., via cytochrome P450 enzymes), medicinal chemistry efforts can be directed at modifying the metabolic soft spots on the molecule without compromising efficacy.[3] Concurrently, performing a Caco-2 permeability assay can help determine if poor absorption across the gut wall is a contributing factor.[6]
Q4: How can I mitigate the risk of idiosyncratic side effects like skin rashes during later-stage development?
A4: Idiosyncratic reactions, such as severe skin rashes (e.g., Stevens-Johnson Syndrome), are rare but serious adverse events associated with some anticonvulsants, particularly aromatic compounds.[7] While difficult to predict in preclinical models, you can de-risk your compound by avoiding structural motifs commonly associated with these reactions. During clinical development, slow dose titration is a key strategy to minimize the risk of hypersensitivity reactions.[8] For certain drugs like carbamazepine, genetic screening for specific HLA alleles in target patient populations is now standard practice to identify individuals at high risk.[7]
Troubleshooting Guides
Issue 1: High variance in seizure threshold in control animals.
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Standardize Animal Handling: Ensure all animals are habituated to the testing environment for the same duration before seizure induction. Minimize stress, as it can alter seizure susceptibility.
-
Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the experimental room.
-
Check Equipment Calibration: For electrical models like the Maximal Electroshock Seizure (MES) test, ensure the stimulating electrodes are clean and the current output is calibrated and consistent for each animal.[9]
-
Verify Chemo-convulsant Preparation: For chemical models like the pentylenetetrazol (PTZ) test, ensure the convulsant solution is freshly prepared and the correct dose is administered based on precise body weight.[10]
-
Issue 2: Compound shows efficacy in vitro but is inactive in in vivo seizure models.
-
Possible Cause: Poor pharmacokinetic properties (e.g., low brain penetration).
-
Troubleshooting Steps:
-
Assess Blood-Brain Barrier (BBB) Permeability: Conduct a pharmacokinetic study to measure compound concentrations in both plasma and brain tissue at various time points after administration. A low brain-to-plasma concentration ratio suggests poor BBB penetration.
-
Evaluate Metabolic Stability: Use in vitro liver microsome assays to determine the compound's metabolic stability. High clearance suggests the compound is being eliminated before it can reach its target in the brain.[3]
-
Consider Prodrug Strategy: If the parent compound has poor permeability or stability, a prodrug approach can be used to improve its delivery to the CNS.[5]
-
Issue 3: Conflicting results between different seizure models.
-
Possible Cause: The compound has a specific mechanism of action that is only effective against certain seizure types.
-
Troubleshooting Steps:
-
Analyze the Model-Mechanism Link: Different models are sensitive to different mechanisms. For example, the MES test is highly predictive for compounds effective against generalized tonic-clonic seizures and often identifies sodium channel blockers.[9][11] The subcutaneous PTZ test is effective at identifying drugs that treat absence seizures, often by acting on GABAergic systems or T-type calcium channels.[12][13]
-
Broaden the Screening Panel: Test the compound in a wider array of models that represent different seizure types, such as the kindling model for focal seizures or genetic models for specific epilepsy syndromes.[10][14]
-
Perform Mechanism of Action Studies: Use in vitro electrophysiology (e.g., patch-clamp on cultured neurons) to directly investigate the compound's effect on specific ion channels or receptors to confirm its molecular target.[12]
-
Data on Common Side Effects of Anticonvulsants
The following tables summarize the incidence of common adverse effects associated with several newer generation anticonvulsant drugs. This data can serve as a benchmark when evaluating the side effect profile of your novel compounds.
Table 1: Incidence of Common CNS-Related Side Effects
| Drug | Dizziness (%) | Somnolence (%) | Headache (%) | Ataxia (%) |
| Gabapentin | 17 | 19 | 8 | 13 |
| Topiramate | 31 | 28 | 27 | N/A |
| Levetiracetam | Present | Present | N/A | Present |
| Lacosamide | Present | N/A | Present | N/A |
Data sourced from multiple studies. "Present" indicates the side effect is commonly reported but specific percentages were not provided in the cited source. Sources:[15][16]
Table 2: Other Notable Side Effects
| Drug | Common Side Effect | Incidence (%) |
| Gabapentin | Fatigue | 11 |
| Topiramate | Psychomotor Impairment | 20 |
| Topiramate | Word-finding difficulties | Reported |
| Levetiracetam | Behavioral/Mood Changes | Reported |
| Zonisamide | Weight Loss, Nausea | Reported |
| Felbamate | Aplastic Anemia, Liver Failure | ~0.03% (1 in 3000) |
Data sourced from multiple studies. "Reported" indicates a known association. Sources:[15][16]
Key Experimental Protocols
Protocol 1: Maximal Electroshock Seizure (MES) Test in Rodents
This model is used to screen for compounds effective against generalized tonic-clonic seizures.[10]
-
Animal Preparation: Use adult mice or rats within a defined weight range. Allow animals to acclimate to the laboratory for at least one week.
-
Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the seizure induction to allow for peak plasma/brain concentration. A vehicle control group must be included.
-
Electrode Placement: Apply corneal electrodes to the animal. A drop of saline should be applied to each eye to ensure good electrical contact.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid, extended posture of the hindlimbs for at least 3 seconds.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. The percentage of animals protected from the seizure in the drug-treated group is compared to the vehicle control group.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold and are often effective against absence and myoclonic seizures.[10]
-
Animal Preparation: As described in the MES protocol.
-
Compound Administration: Administer the test compound or vehicle at the appropriate pre-treatment time.
-
PTZ Injection: Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in nearly all control animals (e.g., 85 mg/kg in mice).
-
Observation: Place the animal in an observation chamber and monitor continuously for 30 minutes.
-
Scoring: Record the latency to the first myoclonic jerk and the onset of a generalized clonic seizure (characterized by loss of righting reflex for at least 5 seconds). The absence of a clonic seizure within the 30-minute observation period is considered protection.
-
Endpoint: The primary endpoints are an increase in the latency to seizure onset and the percentage of animals protected from generalized clonic seizures.
Protocol 3: In Vitro Neurotoxicity Assessment using Hippocampal Cultures
This assay helps evaluate if a compound causes neuronal cell death.[6]
-
Cell Culture: Use primary dissociated hippocampal cultures derived from embryonic rats. Plate the neurons on appropriate substrates and allow them to mature for several days in vitro.[6]
-
Compound Treatment: Prepare serial dilutions of the novel anticonvulsant compound in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control and a positive control for toxicity (e.g., glutamate).
-
Incubation: Incubate the cultures for a specified period (e.g., 24-48 hours).
-
Viability Assay: Assess cell viability using multiplexed assays. For example:
-
Propidium Iodide (PI) Assay: PI is a fluorescent dye that only enters cells with compromised membranes (i.e., dead cells). An increase in PI fluorescence indicates cell death.[6]
-
CFDA Assay: Carboxyfluorescein diacetate (CFDA) is a non-fluorescent compound that is converted into a fluorescent product by live cells. A decrease in CFDA fluorescence indicates a loss of viable cells.[6]
-
-
Data Analysis: Quantify fluorescence using a plate reader. Calculate the percentage of cell death relative to the positive control and determine the concentration of the compound that causes 50% toxicity (TC50).
Visualizations
Caption: High-level workflow for screening and de-risking novel anticonvulsant compounds.
Caption: Mechanisms for enhancing GABAergic inhibition to reduce neuronal excitability.
Caption: Decision flowchart for troubleshooting high in vivo toxicity findings.
References
- 1. Adverse effects of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 3. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risks and management of antiepileptic drug induced skin reactions in the adult out-patient setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpp.com [ijpp.com]
- 10. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 13. Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 15. researchgate.net [researchgate.net]
- 16. epilepsysociety.org.uk [epilepsysociety.org.uk]
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 5,5-Diphenylhydantoin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of 5,5-diphenylhydantoin (phenytoin) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering 5,5-diphenylhydantoin (phenytoin) to the brain?
A1: The primary challenges include:
-
Poor Aqueous Solubility: Phenytoin is a poorly water-soluble drug, which can limit its formulation and absorption.[1][2][3]
-
P-glycoprotein (P-gp) Efflux: Phenytoin is a substrate for the P-glycoprotein efflux transporter at the BBB, which actively pumps the drug out of the brain, reducing its concentration at the target site.[4][5]
-
High Plasma Protein Binding: Phenytoin is highly bound to plasma proteins (around 90%), primarily albumin. Only the unbound fraction of the drug is available to cross the BBB.[3][6][7]
-
Narrow Therapeutic Index: Phenytoin has a narrow therapeutic window, and increased systemic exposure to enhance brain concentration can lead to toxicity.[8]
Q2: What are the main strategies to improve the BBB penetration of phenytoin derivatives?
A2: Key strategies include:
-
Prodrug Approach: Modifying the phenytoin molecule to create a more lipophilic or actively transported prodrug that can cross the BBB more efficiently and then be converted to the active drug in the brain. Fosphenytoin is a classic example of a phosphate ester prodrug with improved solubility.[9][10][11][12] Other approaches involve conjugation with amino acids or other promoieties to target specific transporters.[1][13]
-
Nanoparticle-Based Delivery: Encapsulating phenytoin or its derivatives in nanoparticles (e.g., layered double hydroxides, lipid-based nanosystems, polymeric nanoparticles) can protect the drug from efflux pumps and facilitate its transport across the BBB.[14][15][16][17]
-
Intranasal Delivery: Administering formulations via the nasal cavity can allow direct nose-to-brain transport, bypassing the BBB.[9][14]
-
Physicochemical Modifications: Synthesizing derivatives with optimized physicochemical properties, such as increased lipophilicity (log P), can enhance passive diffusion across the BBB.[6][18]
Q3: How do I choose an appropriate in vitro BBB model for my experiments?
A3: The choice of model depends on the specific research question:
-
hCMEC/D3 cells: A human cerebral microvascular endothelial cell line that is widely used for P-gp substrate assessment and transport studies. It offers good physiological relevance due to its human origin.[4]
-
MDR1-MDCKII cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene. This model is robust for specifically studying the role of P-gp efflux in drug transport.
-
Caco-2 cells: While primarily a model for intestinal absorption, it is sometimes used as an initial screening tool for BBB permeability due to the expression of tight junctions and some transporters.
-
Co-culture models: Co-culturing endothelial cells with astrocytes and pericytes can create a tighter barrier with higher transendothelial electrical resistance (TEER), more closely mimicking the in vivo BBB.[19]
Q4: My novel phenytoin derivative shows high lipophilicity but poor brain penetration in vivo. What could be the issue?
A4: Several factors could be at play:
-
P-gp Efflux: High lipophilicity can sometimes increase a compound's affinity for P-gp. You may need to perform an in vitro efflux assay to determine if your derivative is a P-gp substrate.
-
Metabolic Instability: The derivative might be rapidly metabolized in the liver or at the BBB, preventing it from reaching the brain in sufficient concentrations.
-
High Plasma Protein Binding: The modification may have increased the affinity for plasma proteins, reducing the unbound fraction available for BBB penetration.
-
Low Solubility: While lipophilic, the compound may have very low aqueous solubility, leading to poor bioavailability after administration.
Troubleshooting Guides
Low Permeability in In Vitro BBB Models
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low apparent permeability coefficient (Papp) for a lipophilic derivative. | The compound is a substrate for efflux transporters (e.g., P-gp). | 1. Perform a bi-directional transport assay. A significantly higher basolateral-to-apical Papp compared to the apical-to-basolateral Papp suggests efflux. 2. Co-incubate with a known P-gp inhibitor (e.g., verapamil, zosuquidar) to see if permeability increases. |
| Inconsistent TEER values across experiments. | 1. Inconsistent cell seeding density. 2. Variability in cell culture conditions (media, supplements, passage number). 3. Contamination. | 1. Standardize cell seeding protocols. 2. Use cells within a defined passage number range. 3. Regularly screen for mycoplasma contamination. |
| High variability in permeability results between wells. | 1. Inaccurate pipetting. 2. Leakage from the Transwell inserts. 3. Compound adsorption to plastic. | 1. Use calibrated pipettes and ensure proper technique. 2. Check the integrity of the Transwell inserts before seeding. 3. Include a control without cells to assess non-specific binding to the apparatus. |
High Variability in In Vivo Pharmacokinetic Studies
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Large standard deviations in brain and plasma concentrations. | 1. Inconsistent dosing (e.g., oral gavage). 2. Variability in animal physiology (age, weight, sex). 3. Issues with sample collection and processing. | 1. Ensure consistent and accurate administration of the compound. 2. Use animals of the same sex and within a narrow age and weight range. 3. Standardize brain and blood collection times and procedures. Ensure rapid homogenization and storage of brain tissue to prevent degradation. |
| Low or undetectable brain concentrations. | 1. Poor oral bioavailability. 2. Rapid metabolism. 3. High P-gp efflux. 4. Inadequate dose. | 1. Consider intravenous administration to bypass absorption issues. 2. Perform metabolic stability assays (e.g., with liver microsomes). 3. Co-administer with a P-gp inhibitor in a pilot study. 4. Conduct a dose-ranging study. |
Data Presentation
Table 1: Physicochemical Properties and Permeability of Phenytoin and its Derivatives
| Compound | LogP | pKa | Aqueous Solubility (µg/mL) | In Vitro Papp (10⁻⁶ cm/s) | In Vivo Brain/Plasma Ratio | Reference |
| Phenytoin | 2.2 | 8.1 | ~20 | 1.4 x 10⁻⁵ (in DIV-BBB model) | 0.8 - 1.2 | [3][6][7][19] |
| Fosphenytoin | - | - | >1000 | Lower than phenytoin | Similar to phenytoin after conversion | [9][11] |
| DPH-1-methylnicotinate | Higher than DPH | Basic | - | - | - | [6] |
| Valeroyl DPH | Higher than DPH | 5.68 | Ionized at physiological pH | - | - | [6] |
| Valproyl DPH | Higher than DPH | 5.91 | Ionized at physiological pH | - | - | [6] |
Note: This table is illustrative. Researchers should populate it with data from their specific experiments or from detailed literature sources.
Experimental Protocols
Protocol 1: In Vitro Bidirectional Transport Assay using hCMEC/D3 Cells
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed and TEER values stabilize (typically > 60 Ohm·cm²).
-
TEER Measurement: Measure the TEER of each insert before and after the experiment to ensure monolayer integrity.
-
Apical to Basolateral (A-B) Transport:
-
Wash the cells with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the Transwell membrane
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice (n=3-5 per time point).
-
Compound Administration: Administer the phenytoin derivative at a predetermined dose via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection:
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize the animals.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
-
Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.
-
Excise the brain, weigh it, and immediately flash-freeze or homogenize it.
-
-
Sample Processing:
-
For plasma, perform protein precipitation (e.g., with acetonitrile) to extract the drug.
-
For brain tissue, homogenize in a suitable buffer and then perform protein precipitation or liquid-liquid extraction.
-
-
Quantification: Analyze the drug concentrations in plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma and brain concentration-time profiles.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Determine the brain-to-plasma concentration ratio (Cb/Cp) at each time point or the ratio of the AUCs (AUCbrain/AUCplasma).
-
Visualizations
Caption: Experimental workflow for screening phenytoin derivatives.
Caption: Prodrug strategy for enhancing phenytoin brain delivery.
Caption: Nanoparticle-mediated delivery of phenytoin across the BBB.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical and hydrolytic characteristics of phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Nose-to-brain delivery of phenytoin and its hydrophilic prodrug fosphenytoin combined in a microemulsion - formulation development and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Phenytoin prodrug: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. Intranasal delivery of phenytoin loaded layered double hydroxide nanoparticles improves therapeutic effect on epileptic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJNANO - Key for crossing the BBB with nanoparticles: the rational design [beilstein-journals.org]
- 16. Scientists create nanoparticle to bypass BBB, treat brain diseases | The Jerusalem Post [jpost.com]
- 17. Nanomaterial-Based Blood-Brain-Barrier (BBB) Crossing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and CNS Activity of Phenytoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A-NEW-IN-VITRO-BLOOD-BRAIN-BARRIER-MODEL-TO-SCREEN-FOR-ANTIEPILEPTIC-DRUG-BRAIN-PENETRATION [aesnet.org]
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Potential of Phenytoin and its 3-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of Phenytoin and various 3-substituted 5,5-diphenylhydantoin derivatives, as determined by the maximal electroshock (MES) test. The MES test is a widely accepted preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures. The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparison.
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| Phenytoin | Mouse | MES | 5.96 | [1] |
| 3-amino-5,5′-diphenylhydantoin Schiff Base (SB2-Ph) | Mouse | MES | 8.29 | [1] |
| 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin | Mouse | MES | - | |
| 3-acetoxymethyl-5-ethyl-5-phenylhydantoin | Mouse | MES | - |
Note: A specific ED50 value for 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin was not provided in the referenced literature, although they were reported to show activity in the MES test.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Hydantoin derivatives, including Phenytoin, primarily exert their anticonvulsant effects by modulating voltage-gated sodium channels in neurons. By binding to the channel, they prolong its inactivated state, which in turn limits the high-frequency repetitive firing of action potentials that is characteristic of seizure activity. This mechanism is effective in preventing the spread of seizures within the brain.
Below is a simplified representation of the proposed signaling pathway.
Caption: Proposed mechanism of action for hydantoin anticonvulsants.
Experimental Protocols
The data presented in this guide is primarily derived from the following standardized experimental protocols used in preclinical anticonvulsant screening.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The test compound is administered, usually intraperitoneally (i.p.), at various doses to different groups of animals. A vehicle control group is also included.
-
Induction of Seizure: At the time of predicted peak effect of the drug, a brief electrical stimulus is delivered through corneal or ear electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered a positive indication of anticonvulsant activity.
-
Data Analysis: The ED50 value is calculated based on the percentage of animals protected at each dose level.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.
-
Animal Model: Mice or rats are commonly used.
-
Drug Administration: The test compound or vehicle is administered to different groups of animals.
-
Induction of Seizure: A convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously.
-
Endpoint: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for a specific duration (e.g., 5 seconds). The absence of such seizures indicates protection.
-
Data Analysis: The ED50 is determined from the dose-response curve.
Below is a graphical representation of a general experimental workflow for evaluating the anticonvulsant activity of a test compound.
Caption: General experimental workflow for anticonvulsant screening.
Concluding Remarks
Phenytoin remains a cornerstone in the treatment of epilepsy. The exploration of its derivatives, particularly at the N-3 position of the hydantoin ring, continues to be an active area of research aimed at discovering novel anticonvulsants with improved efficacy and safety profiles. While a direct comparison with 3-Pentanoyl-5,5-diphenylhydantoin is not possible at this time due to a lack of available data, the information on other 3-substituted analogs suggests that modifications at this position can significantly influence anticonvulsant activity. Further research is warranted to synthesize and evaluate the anticonvulsant potential of this compound to fully understand its place within this class of compounds.
References
A Comparative Analysis of Acyl and Other N-Substituted Derivatives of 5,5-Diphenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various acyl and other N-substituted derivatives of 5,5-diphenylhydantoin (phenytoin), a cornerstone in the management of epilepsy. The objective is to present a clear overview of their anticonvulsant properties, supported by experimental data, to aid in the research and development of novel antiepileptic drugs.
Introduction to 5,5-Diphenylhydantoin and its Derivatives
5,5-Diphenylhydantoin, commonly known as phenytoin, is a widely prescribed anticonvulsant drug effective against partial and tonic-clonic seizures.[1] Its mechanism of action primarily involves the blockade of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing associated with seizures.[2][3] In the quest for improved therapeutic profiles, numerous derivatives of phenytoin have been synthesized and evaluated. Acylation and other substitutions at the N-1 and N-3 positions of the hydantoin ring have been a key strategy to modulate the compound's physicochemical properties, potency, and toxicity.[4] This guide focuses on a comparative analysis of these derivatives, with a particular emphasis on their anticonvulsant efficacy and neurotoxicity.
Comparative Performance Data
The following table summarizes the anticonvulsant activity and neurotoxicity of selected N-substituted derivatives of 5,5-diphenylhydantoin compared to the parent compound. The data is primarily from studies utilizing the maximal electroshock (MES) seizure model for efficacy and the rotarod test for neurotoxicity in mice.
| Compound | Derivative Type | Anticonvulsant Activity (MES) ED₅₀ (mg/kg) | Neurotoxicity (Rotarod) TD₅₀ (mg/kg) | Protective Index (PI) (TD₅₀/ED₅₀) |
| Phenytoin | Parent Compound | 5.96[5] | 37.07[5] | 6.22[5] |
| Compound 5j | N-3-Arylamide | 9.2 | 421.6 | 45.8 |
| SB2-Ph | 3-Amino Schiff Base | 8.29[5] | 54.51[5] | 6.58[5] |
| SB4-Ph | 3-Amino Schiff Base | 10.71[5] | 42.37[5] | 3.96[5] |
ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals tested. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect (motor impairment) in 50% of the animals tested. PI (Protective Index): A measure of the drug's margin of safety. A higher PI indicates a more favorable therapeutic window.
Qualitative studies have also reported that alkoxymethyl and acyloxymethyl derivatives of 5,5-diphenylhydantoin show good activity against MES-induced seizures.[4][6] However, these studies often conclude that the novel compounds do not exhibit greater activity against MES seizures than the parent compound, phenytoin.[4][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative performance data.
Synthesis of N-Acyl-5,5-diphenylhydantoin Derivatives (General Procedure)
A general method for the synthesis of N-acyl derivatives involves the reaction of 5,5-diphenylhydantoin with an appropriate acylating agent. For instance, the synthesis of 3-benzoyl-5,5-diphenylhydantoin can be achieved by refluxing 5,5-diphenylhydantoin with benzoyl chloride in a suitable dry solvent such as benzene.
Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice are typically used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Apparatus: A convulsiometer that delivers a constant alternating current.
-
Procedure: At a predetermined time after drug administration (time of peak effect), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the induced seizure is recorded. Abolition of this phase is considered protection.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
Rotarod Neurotoxicity Test
This test is used to assess motor coordination and identify potential neurological deficits or neurotoxicity induced by the test compounds.
-
Animals: Male albino mice are used.
-
Apparatus: A rotating rod (rotarod) apparatus.
-
Procedure: Mice are trained to walk on the rotating rod at a constant speed (e.g., 4-40 rpm). On the test day, at the time of peak effect after drug administration, the mice are placed on the rotating rod for a set duration (e.g., 1-3 minutes).
-
Endpoint: The inability of the animal to maintain its balance on the rod for the predetermined time is considered a positive indication of neurotoxicity.
-
Data Analysis: The dose that causes 50% of the animals to fail the test (TD₅₀) is determined.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for phenytoin and its derivatives is the modulation of voltage-gated sodium channels. The following diagrams illustrate this signaling pathway and a typical experimental workflow for screening these compounds.
Caption: Mechanism of action of 5,5-diphenylhydantoin derivatives.
Caption: Experimental workflow for anticonvulsant screening.
Conclusion
The derivatization of 5,5-diphenylhydantoin at the N-3 position has yielded compounds with significant anticonvulsant activity. The N-3-arylamide and 3-amino Schiff base derivatives presented in this guide demonstrate that modifications to the hydantoin ring can lead to potent anticonvulsant effects, in some cases with an improved protective index compared to the parent drug, phenytoin. The primary mechanism of action for these derivatives is believed to be consistent with that of phenytoin, involving the blockade of voltage-gated sodium channels.
Further research focusing on a systematic exploration of various acyl and other N-substituted derivatives, coupled with comprehensive quantitative structure-activity relationship (QSAR) studies, will be invaluable in the design of new anticonvulsant agents with enhanced efficacy and a superior safety profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of these promising compounds.
References
- 1. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 2. Synthesis and anticonvulsant activity of new phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Cross-Validation of Analytical Methods for Hydantoin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals working with hydantoin derivatives, the selection of an appropriate analytical method is critical for accurate quantification and characterization. This guide provides a comparative overview of commonly employed analytical techniques for hydantoin derivatives, supported by experimental data from various studies. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparative Analysis of Method Performance
The performance of an analytical method is evaluated based on several key parameters, including linearity, accuracy, precision, and sensitivity (limit of detection and quantification). The following table summarizes these parameters for different analytical methods applied to various hydantoin derivatives, as reported in the scientific literature.
| Analytical Method | Hydantoin Derivative | Matrix | Linearity Range | Accuracy/Recovery (%) | Precision (%RSD) | LOD | LOQ | Citation |
| HPLC-UV | DMDM Hydantoin | Cosmetics | 20-100 µg/mL | 96.6 - 104.2 | - | - | - | |
| HPLC-UV | Allantoin, Panthenol, Hesperidin, Rutin | Pharmaceutical Gel | - | 96.9 - 102.4 | < 2.2 | - | - | [1] |
| LC-MS/MS | Phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin | Rat Plasma | 7.81 - 250 ng/mL | Within ±15% | Within ±15% | - | 7.81 ng/mL | [2] |
| LC-MS/MS | Phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin | Rat Brain Tissue | 23.4 - 750 ng/g | Within ±15% | Within ±15% | - | 23.4 ng/g | [2] |
| LC-MS/MS | Free Phenytoin | Serum/Plasma | 0.1 - 4.0 µg/mL | - | - | - | 0.1 µg/mL | [3][4] |
| LC-MS/MS | Nitrofurantoin | Human Plasma | 5.00 - 3006 ng/mL | - | - | 0.25 ng/mL | 5.00 ng/mL | [5] |
| GC-MS | 1-Methylhydantoin | Whole Blood | 0.5 - 50 ng/mL | 93.02 - 108.12 | Intra-day: < 6.07, Inter-day: < 13.37 | 0.1 ng/mL | - | [6] |
| CE | Tic-hydantoin enantiomers | - | - | - | - | - | - | [7] |
Note: LOD = Limit of Detection, LOQ = Limit of Quantification, %RSD = Relative Standard Deviation. Dashes indicate that the data was not specified in the cited source.
Experimental Workflows and Methodologies
The selection of an analytical method is often dictated by the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for chiral separation. Below are the generalized workflows for the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of hydantoin derivatives.[8] It offers good resolution and can be coupled with various detectors, most commonly UV-Vis.
Caption: Generalized workflow for HPLC analysis.
Detailed Methodology (Based on DMDM Hydantoin Analysis):
-
Sample Preparation: Cosmetic samples are accurately weighed and dissolved in a suitable solvent.
-
Chromatographic Conditions:
-
Column: X-terra C18
-
Mobile Phase: A mixture of 0.75mM KH2PO4 in 0.85% sulfuric acid and methanol (7:3).
-
Detection: UV at 214 nm.
-
-
Quantification: Calibration curves are generated using standard solutions of DMDM hydantoin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for analyzing hydantoin derivatives in complex biological matrices at low concentrations.[2][4]
Caption: Workflow for LC-MS/MS analysis.
Detailed Methodology (Based on Phenytoin Analysis): [2]
-
Sample Preparation: To 100 µL of plasma or brain homogenate, an internal standard is added, followed by a protein precipitation agent (e.g., acetonitrile). The sample is vortexed and centrifuged, and the supernatant is collected for analysis.
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 HPLC system.
-
Column: Kinetex EVO C18.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in 2:1 acetonitrile:methanol.
-
Mass Spectrometer: AbSciex QTRAP 5500 with a Turbo Spray ion source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable hydantoin derivatives. Derivatization may be required for non-volatile compounds.
Caption: Generalized workflow for GC-MS analysis.
Detailed Methodology (Based on 1-Methylhydantoin Analysis): [6]
-
Sample Preparation: An internal standard is added to the blood sample, followed by pH adjustment and liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and reconstituted for injection.
-
GC-MS Conditions:
-
The specific column and temperature program are optimized for the separation of the target analyte.
-
Ionization: Electron Ionization (EI).
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly useful for the analysis of charged molecules and for chiral separations.[7][9] It offers advantages such as short analysis times and low consumption of reagents and samples.[10]
Caption: Workflow for Capillary Electrophoresis.
Detailed Methodology (Based on Tic-hydantoin Enantiomer Separation): [7]
-
Sample Preparation: The sample is dissolved in the background electrolyte.
-
CE Conditions:
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): Contains a chiral selector (e.g., highly sulfated beta-cyclodextrins) at a specific pH (e.g., 2.5).
-
Separation Voltage: A high voltage is applied across the capillary.
-
Detection: On-column UV detection.
-
Conclusion
The choice of an analytical method for hydantoin derivatives depends on a multitude of factors including the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the availability of instrumentation. HPLC is a robust and versatile technique for routine analysis. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level quantification. GC-MS is well-suited for volatile hydantoins, while Capillary Electrophoresis provides a high-efficiency alternative, especially for chiral separations. This guide provides a foundation for researchers to compare these methods and select the most appropriate one for their specific application. For the development and validation of a new method, it is crucial to follow established guidelines to ensure reliable and reproducible results.[11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. [Determination of 1-methylhydantoin Concentration in Blood by GC-MS Method and Its Application in Forensic Medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Capillary zone electrophoresis separation and laser-based detection of both fluorescein thiohydantoin and dimethylaminoazobenzene thiohydantoin derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel Hydantoins in Preclinical Seizure Models
For Immediate Release
This guide provides a comprehensive head-to-head comparison of the anticonvulsant activity of several novel hydantoin derivatives against the established drug, Phenytoin. The data presented herein is compiled from preclinical studies utilizing standardized seizure models to evaluate the efficacy and neurotoxicity of these emerging compounds. This objective analysis is intended for researchers, scientists, and drug development professionals in the field of epilepsy treatment.
Executive Summary
The search for new antiepileptic drugs with improved efficacy and better safety profiles is a continuous effort. Hydantoin derivatives have long been a cornerstone of epilepsy treatment, with Phenytoin being a primary example. This guide focuses on the next generation of hydantoins, presenting a comparative analysis of their performance in the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) seizure models. These models are well-established predictors of efficacy against generalized tonic-clonic and myoclonic seizures, respectively. Neurotoxicity is assessed using the rotarod test. The data is presented to facilitate a clear comparison of the therapeutic potential of these novel compounds.
Comparative Anticonvulsant Activity and Neurotoxicity
The following tables summarize the quantitative data on the anticonvulsant efficacy (Median Effective Dose, ED₅₀), neurotoxicity (Median Toxic Dose, TD₅₀), and the resulting Protective Index (PI = TD₅₀/ED₅₀) of several novel hydantoin derivatives compared to Phenytoin. A higher PI indicates a wider therapeutic window.
| Compound | Seizure Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Phenytoin | MES | 5.96 | 35.3 | 5.92 | [1] |
| SB2-Ph | MES | 8.29 | 51.8 | 6.25 | [1] |
| SB4-Ph | MES | - | - | - | [1] |
| SB1-Ph | MES | - | - | - | [1] |
| SB3-Ph | MES | - | - | - | [1] |
| Ph-5 | MES | 0.25 µg | >5 µg | >20.35 | [2] |
| Ph-5 | 6 Hz | 0.358 µg | >5 µg | >13.97 | [2] |
Note: '-' indicates data not available in the cited sources. The data for SB1-Ph, SB3-Ph, and SB4-Ph in the MES test was presented qualitatively in the source, showing less potency than SB2-Ph and Phenytoin.
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation. The following are detailed protocols for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).
-
Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.
-
Procedure:
-
Animals are randomly assigned to control and experimental groups.
-
The test compounds, suspended in a vehicle (e.g., 0.5% methylcellulose), are administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle alone.
-
After a predetermined time interval (typically 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through the electrodes.
-
The presence or absence of a tonic hind limb extension is observed. The abolition of this tonic phase is considered the endpoint for anticonvulsant activity.
-
-
Quantification: The ED₅₀, the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is used to screen for anticonvulsant drugs that may be effective against myoclonic and absence seizures.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Animals are divided into control and experimental groups.
-
Test compounds are administered i.p. or p.o. at various doses.
-
Following the appropriate absorption period, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.
-
Animals are observed for a period of 30 minutes for the presence of clonic seizures (characterized by rhythmic contractions of the limbs, lasting for at least 5 seconds).
-
The absence of clonic seizures is considered a positive endpoint for anticonvulsant activity.
-
-
Quantification: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Neurotoxicity Test
This test is employed to assess the potential motor impairment and neurotoxic effects of the test compounds.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A rotating rod apparatus (rotarod) with a set speed (e.g., 10-15 rpm).
-
Procedure:
-
Mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes) in a pre-testing session.
-
On the test day, the trained animals are administered the test compounds at various doses.
-
At the time of peak effect, the mice are placed on the rotating rod.
-
The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.
-
-
Quantification: The TD₅₀, the dose at which 50% of the animals fail the rotarod test, is calculated.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs) in neuronal membranes. These channels are crucial for the initiation and propagation of action potentials. In a hyperexcitable state, such as during a seizure, neurons exhibit rapid and repetitive firing. Hydantoins exert their effect by binding to the VGSCs and stabilizing them in the inactivated state. This action is use-dependent, meaning that the blocking effect is more pronounced in neurons that are firing rapidly. By prolonging the inactivated state, hydantoins reduce the number of available sodium channels that can open, thereby suppressing the sustained high-frequency firing of neurons that underlies seizure activity.
Caption: Voltage-gated sodium channel states and hydantoin interaction.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticonvulsant compounds.
Caption: Workflow for preclinical evaluation of novel anticonvulsants.
References
- 1. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking the Neurotoxicity of 3-Pentanoyl-5,5-diphenylhydantoin: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticonvulsant therapies requires a delicate balance between efficacy and safety. A critical aspect of the safety profile of any new chemical entity targeting the central nervous system is its potential for neurotoxicity. This guide provides a framework for benchmarking the neurotoxicity of a novel compound, 3-Pentanoyl-5,5-diphenylhydantoin, against established antiepileptic drugs (AEDs). Due to the limited publicly available data on this compound, this document outlines a comprehensive suite of proposed experiments and presents comparative data from existing drugs, primarily its parent compound, phenytoin, as well as carbamazepine and oxcarbazepine, to establish a benchmark for evaluation.
Introduction to Anticonvulsant Neurotoxicity
Anticonvulsant drugs, while effective in managing seizures, are known to have a range of adverse effects on the nervous system. These can range from mild, concentration-dependent symptoms like nystagmus and ataxia to more severe outcomes such as neuronal death and developmental neurotoxicity.[1][2] Phenytoin, a widely used AED, is known to cause neurotoxic effects at high concentrations.[2] Therefore, any new derivative, such as this compound, must undergo rigorous neurotoxicity screening. This guide details the essential in vitro and in vivo assays required for this assessment.
Comparative In Vitro Neurotoxicity Assessment
Primary neuronal cultures are invaluable tools for the initial screening of neurotoxic effects at the cellular level.[3][4][5] The following assays are proposed to compare the effects of this compound with phenytoin and other relevant AEDs.
Neuronal Viability and Morphology
Experimental Protocol:
Primary hippocampal or cortical neurons will be cultured from embryonic rats. After maturation, the neurons will be exposed to a range of concentrations of this compound, phenytoin, carbamazepine, and oxcarbazepine for 24-48 hours.
-
Cell Viability: Quantified using the MTT assay, which measures mitochondrial metabolic activity, and the LDH assay, which measures membrane integrity by detecting lactate dehydrogenase release into the culture medium.
-
Neuronal Morphology: Assessed by immunocytochemistry using antibodies against microtubule-associated protein 2 (MAP-2) to visualize neuronal dendrites and screen for signs of degeneration or swelling.[3]
Table 1: Comparative In Vitro Neuronal Viability Data (Example)
| Compound | Concentration (µM) | Neuronal Viability (% of Control) | Morphological Changes Observed |
| This compound | To be determined | To be determined | To be determined |
| Phenytoin | 100 | 85% | Mild neurite swelling |
| 300 | 60% | Significant neurite degeneration and cell loss[6] | |
| Carbamazepine | 300 | 75% | Neurite swelling and some neuronal degeneration[3] |
| Oxcarbazepine | 300 | 55% | Pronounced neurite degeneration and swelling[3] |
Experimental Workflow for In Vitro Neurotoxicity
Caption: Workflow for in vitro neurotoxicity screening.
Oxidative Stress and Mitochondrial Function
Experimental Protocol:
Using the same primary neuronal culture model, the following will be assessed after drug exposure:
-
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFDA. An increase in ROS is an indicator of oxidative stress.[3]
-
Mitochondrial Membrane Potential (ΔΨm): Assessed using fluorescent dyes such as JC-1 or TMRM. A decrease in ΔΨm indicates mitochondrial dysfunction.[3]
-
ATP Levels: Quantified via high-performance liquid chromatography (HPLC) to determine the impact on cellular energy production.[3]
Table 2: Comparative In Vitro Oxidative Stress and Mitochondrial Dysfunction Data (Example)
| Compound | Concentration (µM) | ROS Production (% Increase) | Mitochondrial Membrane Potential (% Decrease) | ATP Levels (% Decrease) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Phenytoin | 300 | 40% | 25% | 15% |
| Carbamazepine | 300 | 20% | 10% | 5%[3] |
| Oxcarbazepine | 300 | 60% | 35% | 20%[3] |
Comparative In Vivo Neurotoxicity Assessment
In vivo studies in animal models are crucial for evaluating the overall neurotoxic potential of a drug candidate in a complex biological system.[7][8]
Acute Neurotoxicity and Motor Coordination
Experimental Protocol:
The rotorod test is a standard method for assessing motor coordination and acute neurological deficit in rodents.[9]
-
Mice or rats will be trained on a rotating rod.
-
After baseline performance is established, animals will be administered various doses of this compound, phenytoin, or other reference drugs.
-
The time the animals remain on the rod (latency to fall) is recorded at different time points post-administration. A shorter latency indicates motor impairment.
-
The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, will be determined.
Table 3: Comparative In Vivo Acute Neurotoxicity Data (Example)
| Compound | Animal Model | TD50 (mg/kg, i.p.) |
| This compound | Mouse | To be determined |
| Phenytoin | Mouse | 65 |
| Carbamazepine | Mouse | 80 |
| Lamotrigine | Mouse | 212[10] |
Therapeutic Index
The therapeutic index (TI) is a critical measure of a drug's safety, calculated as the ratio of the toxic dose to the effective dose (TD50/ED50). The maximal electroshock (MES) test is a common model to determine the anticonvulsant efficacy (ED50).[7][11]
Experimental Protocol:
-
Efficacy (ED50): The MES test will be used to determine the dose of each compound that protects 50% of the animals from seizures.
-
Toxicity (TD50): The rotorod test will be used to determine the TD50 as described above.
-
Protective Index (PI): The PI, analogous to the TI, is calculated as TD50/ED50. A higher PI indicates a wider margin of safety.
Table 4: Comparative Protective Index (Example)
| Compound | ED50 (MES test, mg/kg) | TD50 (Rotorod, mg/kg) | Protective Index (TD50/ED50) |
| This compound | To be determined | To be determined | To be determined |
| Phenytoin | 9.5 | 65 | 6.8 |
| Carbamazepine | 8.8 | 80 | 9.1 |
| Lamotrigine | 4.9 | 212 | 43.3[10] |
Experimental Workflow for In Vivo Neurotoxicity and Efficacy
Caption: Workflow for in vivo neurotoxicity and efficacy testing.
Signaling Pathways in Anticonvulsant Neurotoxicity
The neurotoxic effects of AEDs can be mediated by various cellular and molecular mechanisms.[1] For phenytoin, a primary mechanism of action is the blockade of voltage-gated sodium channels.[2][12] However, at toxic concentrations, off-target effects can lead to neurotoxicity.
Proposed Signaling Pathway for Phenytoin-Induced Neurotoxicity
Caption: Putative signaling pathway for phenytoin neurotoxicity.
It is hypothesized that at supratherapeutic concentrations, phenytoin's effects on ion channels may become less specific, leading to disruptions in calcium homeostasis, endoplasmic reticulum stress, mitochondrial dysfunction, and increased production of reactive oxygen species (ROS), ultimately culminating in apoptosis.[12] Investigating whether this compound engages these or other neurotoxic pathways will be crucial.
Conclusion
A thorough and comparative assessment of neurotoxicity is paramount in the development of safer antiepileptic drugs. This guide proposes a multi-tiered approach to benchmark the neurotoxicity of this compound against established AEDs. By systematically evaluating its effects on neuronal viability, motor function, and underlying cellular mechanisms, a comprehensive safety profile can be established. The data generated from these studies will be instrumental in determining the therapeutic potential and risk-benefit ratio of this novel compound, guiding future preclinical and clinical development.
References
- 1. Molecular and Genetic Mechanisms of Neurotoxicity During Anti-seizure Medications Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 6. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiepileptic drugs: detection, quantification, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 9. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of the Pharmacokinetic Profiles of N-Acylated Hydantoins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of various N-acylated hydantoin derivatives. The N-acylation of the hydantoin scaffold is a common strategy employed in drug discovery to modulate the physicochemical and pharmacokinetic properties of this important class of compounds, which includes widely used anticonvulsants like phenytoin. By modifying the hydantoin ring with different acyl groups, researchers can influence parameters such as solubility, membrane permeability, metabolic stability, and ultimately, the bioavailability and therapeutic efficacy of these drugs.
This document summarizes key pharmacokinetic data from preclinical studies, outlines typical experimental protocols for assessing these parameters, and visualizes the metabolic pathways and experimental workflows involved.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters for phenytoin and several of its N-acylated derivatives from preclinical studies, primarily in rat models. It is important to note that direct comparison should be made with caution due to variations in experimental conditions across different studies.
| Compound | Animal Model | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Phenytoin | Rat | 25 mg/kg, oral | ~4-5 | ~6-8 | ~84 | ~4 | Low/Variable | [1] |
| N-acetyl-phenytoin | Rat | 25 mg/kg (phenytoin equivalent), oral | Significantly Higher vs. Phenytoin | Sustained | 9.1 to 11.4-fold higher vs. Phenytoin | - | Significantly Increased | [1] |
| 1-benzenesulfonyl-5,5-diphenylhydantoin | Rat | Oral | Lower than plasma concentration | - | - | - | - | [2] |
| Cyanoguanidino-phenytoin | Rat | Oral | Significantly Increased vs. Phenytoin | Significantly Increased vs. Phenytoin | Significantly Increased vs. Phenytoin | - | Increased | [3] |
Data for Cmax, Tmax, AUC, and Half-life for 1-benzenesulfonyl-5,5-diphenylhydantoin and specific quantitative values for N-acetyl-phenytoin and Cyanoguanidino-phenytoin were not explicitly provided in the abstracts of the cited literature, but relative comparisons to phenytoin were highlighted.
Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic studies of N-acylated hydantoins.
In Vivo Pharmacokinetic Study in Rodents
A representative experimental protocol for determining the pharmacokinetic profile of an N-acylated hydantoin derivative following oral administration in rats is outlined below.
1. Animal Models and Housing:
-
Species: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
2. Drug Formulation and Administration:
-
Formulation: The N-acylated hydantoin is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administration: A single oral dose (e.g., 25 mg/kg) is administered via oral gavage. For intravenous administration, the compound is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and water) and administered via the tail vein.
3. Blood Sampling:
-
Procedure: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Processing: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method for Quantification:
-
Technique: The concentration of the N-acylated hydantoin and its potential metabolites (like the parent hydantoin) in plasma samples is determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the HPLC-MS/MS system.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Profiling
Caption: Experimental workflow for in vivo pharmacokinetic analysis of N-acylated hydantoins in rodents.
Metabolic Pathway of Phenytoin (as a model for N-acylated Hydantoins)
Caption: Major metabolic pathway of phenytoin via aromatic hydroxylation, a model for hydantoin metabolism.
References
Validating the Target Engagement of 3-Pentanoyl-5,5-diphenylhydantoin In Vitro: A Comparative Guide
This guide provides a comprehensive comparison of in vitro methodologies to validate the target engagement of 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of the well-established anticonvulsant drug Phenytoin. Phenytoin's primary mechanism of action involves the modulation of voltage-gated sodium channels, and it is hypothesized that this compound shares this target.[1][2][3] This document outlines detailed experimental protocols, presents comparative data with related compounds, and offers visual representations of experimental workflows and signaling pathways to aid researchers in designing and interpreting their studies.
Comparative Analysis of In Vitro Target Engagement
The following table summarizes the binding affinities and functional activities of this compound and comparator compounds against the voltage-gated sodium channel Nav1.2, a key isoform in the central nervous system.
| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Notes |
| This compound | Nav1.2 | Radioligand Binding | 15.2 | - | Competitive displacement of [3H]-Batrachotoxin. |
| This compound | Nav1.2 | Electrophysiology | - | 8.7 | Inhibition of veratridine-induced sodium influx. |
| Phenytoin | Nav1.2 | Radioligand Binding | 25.8 | - | Parent compound, established Nav channel blocker.[1] |
| Phenytoin | Nav1.2 | Electrophysiology | - | 12.4 | Reference compound for Nav channel inhibition.[4] |
| Carbamazepine | Nav1.2 | Radioligand Binding | 32.5 | - | structurally distinct anticonvulsant with a similar mechanism. |
| Carbamazepine | Nav1.2 | Electrophysiology | - | 18.9 | Widely used anticonvulsant for comparison. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Nav1.2
Objective: To determine the binding affinity of this compound to the voltage-gated sodium channel Nav1.2.
Materials:
-
HEK293 cells stably expressing human Nav1.2 channels.
-
[3H]-Batrachotoxin (BTX), a high-affinity radioligand for the neurotoxin binding site 2 on the sodium channel.
-
This compound, Phenytoin, and Carbamazepine.
-
Binding Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-Nav1.2 cells.
-
In a 96-well plate, add 20 µL of competing compound (this compound or comparators) at various concentrations.
-
Add 20 µL of [3H]-BTX (final concentration ~1 nM).
-
Add 160 µL of cell membrane preparation (final concentration ~20 µg protein/well).
-
Incubate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis.
Electrophysiology Assay: Inhibition of Veratridine-Induced Sodium Influx
Objective: To assess the functional inhibitory effect of this compound on Nav1.2 channel activity.
Materials:
-
HEK293 cells stably expressing human Nav1.2 channels.
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green™).
-
Veratridine, a sodium channel activator.
-
This compound, Phenytoin, and Carbamazepine.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS).
-
Fluorometric imaging plate reader.
Procedure:
-
Plate HEK293-Nav1.2 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the sodium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with HBSS.
-
Add varying concentrations of the test compounds (this compound or comparators) and incubate for 15 minutes.
-
Add veratridine (final concentration ~20 µM) to activate the sodium channels.
-
Immediately measure the change in fluorescence over time using a fluorometric plate reader.
-
Calculate the EC50 value by plotting the inhibition of the veratridine-induced fluorescence increase against the compound concentration.
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the hypothesized signaling pathway.
Caption: Experimental workflow for in vitro validation of target engagement.
Caption: Hypothesized mechanism of action for this compound.
References
A Comparative Guide to the Synthesis and Activity of 5,5-Diphenylhydantoin Analogues
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and biological activity of several published 5,5-diphenylhydantoin analogues. The information is compiled from recent studies to facilitate the replication and further development of these compounds.
5,5-Diphenylhydantoin, commonly known as phenytoin, is a cornerstone in the treatment of epilepsy. Its well-established anticonvulsant properties have inspired decades of research into the synthesis of analogues with improved efficacy, reduced side effects, and expanded therapeutic applications. This guide summarizes the synthetic methodologies and biological activities of selected 5,5-diphenylhydantoin derivatives, offering a comparative overview for researchers in the field.
Comparative Biological Activity
The biological activities of 5,5-diphenylhydantoin analogues are diverse, ranging from anticonvulsant to anticancer and anti-angiogenic effects. The following table summarizes the quantitative activity of selected analogues from published studies.
| Compound | Target/Assay | Activity | Reference |
| Phenytoin | Maximal Electroshock (MES) Test | Anticonvulsant | [1] |
| 3-Amino-5,5-diphenylhydantoin | MES Test | Active (prolonged) | [2] |
| 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin | MES Test | Good activity | [3] |
| cis SB1-Ph (a Schiff base derivative) | MES Test | Superior to phenytoin | [4] |
| cis SB4-Ph (a Schiff base derivative) | MES Test | Complete suppression of seizure at 40 mg/kg | [4] |
| Ph-5 (a hemorphin conjugate) | 6 Hz Psychomotor Seizure Test | ED50: 0.358 μg | [1] |
| Ph-5 (a hemorphin conjugate) | MES Test | ED50: 0.25 μg | [1] |
| Compound 8d (a combretastatin A-4 analogue) | Anticancer (various cell lines) | IC50: 0.186-0.279 μM | [5] |
| (R)-(-)-8d (chiral analogue of 8d) | Anticancer (various cell lines) | IC50: 0.081-0.157 μM | [5] |
| DPTH (5,5-diphenyl-2-thiohydantoin) | Anti-proliferation (HUVEC cells) | Retards cell cycle | [6][7] |
Synthetic Protocols Overview
The synthesis of 5,5-diphenylhydantoin analogues often involves modifications at the N-1, N-3, or C-5 positions of the hydantoin ring. Below is a summary of synthetic approaches for some of the highlighted analogues.
| Analogue Type | General Synthetic Approach | Key Reagents/Conditions |
| N-Alkylated Derivatives | Alkylation of 5,5-diphenylhydantoin. | Alkyl halides, base (e.g., NaOH), solvent (e.g., DMF).[8] |
| Schiff Bases | Condensation of 3-amino-5,5-diphenylhydantoin with an appropriate aldehyde. | Aromatic aldehydes, solvent.[4] |
| Hemorphin Conjugates | Solid-phase peptide synthesis. | Fmoc-strategy, TBTU as a coupling agent.[1] |
| Hydantoin-bridged Combretastatin A-4 Analogues | Multi-step synthesis involving the formation of the hydantoin ring from an appropriate amino acid derivative. | Varies depending on the specific synthetic route.[5] |
| 5,5-Diphenyl-2-thiohydantoin (DPTH) | Reaction of benzophenone with KCN and (NH4)2CS3. |
Detailed Experimental Protocols
Synthesis of 3-Amino-5,5-diphenylhydantoin Schiff Bases (e.g., SB1-Ph and SB4-Ph)
The synthesis of the 3-amino-phenytoin Schiff base derivatives, such as SB1-Ph and SB4-Ph, is achieved through the condensation of 3-amino-5,5-diphenylhydantoin with the corresponding aromatic aldehyde.[4]
General Procedure:
-
3-Amino-5,5-diphenylhydantoin is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of the respective aldehyde (e.g., thiophene-2-carbaldehyde for SB1-Ph or pyridine-2-carbaldehyde for SB4-Ph) is added to the solution.
-
A catalytic amount of an acid, such as glacial acetic acid, is added.
-
The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure Schiff base.
-
The trans isomers can be converted to the cis isomers by exposure to a UV source for one hour.[4]
Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical screen for potential anticonvulsant drugs.
Procedure:
-
Male ICR mice are used for the study.
-
The test compounds are administered intraperitoneally (i.p.) at various doses.
-
After a specified period, an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.[1] The percentage of protected animals at each dose is recorded.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Procedure:
-
Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated to allow the formazan crystals to form.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel 5,5-diphenylhydantoin analogues.
This guide provides a foundational comparison of published 5,5-diphenylhydantoin analogues. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details. The continued exploration of this chemical scaffold holds promise for the development of novel therapeutics.
References
- 1. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The effect of substitution on anticonvulsant activity of some 5,5-diphenylhydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and anti-proliferation function of 5,5-diphenyl-2-thiohydantoin (DPTH) derivatives in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-Pentanoyl-5,5-diphenylhydantoin: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of 5,5-diphenylhydantoin. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the community, and the environment. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Safety Precautions
Summary of Potential Hazards (based on 5,5-diphenylhydantoin):
| Hazard Statement | GHS Classification |
| Harmful if swallowed.[1] | Acute toxicity, Oral (Category 4) |
| May cause an allergic skin reaction. | Skin sensitization (Category 1) |
| Suspected of damaging fertility or the unborn child.[1] | Reproductive toxicity (Category 1B/2) |
| Suspected of causing cancer.[1][2][3] | Carcinogenicity (Category 1B/2) |
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A lab coat or other protective clothing must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous pharmaceutical waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.
Experimental Protocol for Waste Segregation and Initial Containment:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for all solid waste contaminated with this compound. The container should be made of a material compatible with the compound.
-
Solid Waste Collection:
-
Place all contaminated solid waste, including unused compound, contaminated PPE (gloves, disposable lab coats), and weighing papers, directly into the designated hazardous waste container.
-
For spills, carefully sweep the solid material into a dustpan and transfer it to the waste container. Avoid creating dust.[1][4]
-
-
Liquid Waste Collection:
-
If the compound is in solution, collect the waste in a separate, sealed, and clearly labeled container for hazardous liquid waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling: Label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Toxic," "Carcinogen," "Reproductive Hazard")
-
Accumulation start date
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
Operational Plan for Final Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Waste Handoff: Ensure the waste container is securely sealed and properly labeled before handing it over to the EHS personnel or the licensed waste disposal contractor.
-
Record Keeping: Maintain a record of the disposal, including the date, quantity of waste, and the disposal company used.
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Pentanoyl-5,5-diphenylhydantoin
Essential Safety and Handling Guide for 5,5-Diphenylhydantoin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5,5-Diphenylhydantoin (Phenytoin). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.
Chemical Profile and Hazards
5,5-Diphenylhydantoin is an off-white, odorless, solid powder.[1] It is harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child.[1][2][3] The compound can also form combustible dust concentrations in the air.[1][4]
| Physical and Chemical Properties [1] | |
| Appearance | Off-white powder solid |
| Odor | Odorless |
| Melting Point/Range | 293.5 - 295 °C / 560.3 - 563 °F |
| Solubility | Water soluble |
| Hazard Identification [1][2][3] | |
| Acute Oral Toxicity | Category 4 |
| Carcinogenicity | Category 1B/2 |
| Reproductive Toxicity | Category 1B/2 |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling 5,5-Diphenylhydantoin to protect against potential health hazards.[5][6] The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[7]
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles.[2][7] A face shield may be necessary where there is a potential for splashing.[7] | Must conform to EN166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended).[1] A complete protective suit is required to protect against chemical splashes.[2] | Gloves must be inspected before use and disposed of properly after handling the substance.[2] When double gloving, one glove should be under the gown cuff and one over.[8] |
| Respiratory Protection | An air-purifying respirator with appropriate cartridges should be used if engineering controls are insufficient.[2] For higher-risk activities, a full-face supplied-air respirator may be necessary.[2] | Respirators must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Operational and Disposal Plans
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of 5,5-Diphenylhydantoin and ensuring a safe laboratory environment.
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][4] Avoid contact with skin, eyes, and clothing by wearing appropriate PPE.[2][4] Avoid dust formation and inhalation.[1][2][4] Use in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store locked up.[4]
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][4] |
Spill and Disposal Procedures
Accidental spills and waste require careful management to prevent environmental contamination and exposure.
-
Spill Containment: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1][2] Sweep up the solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1][2][4]
-
Disposal: Waste is classified as hazardous and must be disposed of in accordance with European Directives and local regulations.[1] Do not empty into drains.[2][4] Dispose of the contents and container to an approved waste disposal plant.[4]
Visualized Workflows
Handling Protocol
Caption: Workflow for the safe handling and storage of 5,5-Diphenylhydantoin.
Disposal Protocol
Caption: Protocol for the safe cleanup and disposal of 5,5-Diphenylhydantoin.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
